N,N,N',N',N'',N''-Hexaethylboranetriamine
Description
BenchChem offers high-quality N,N,N',N',N'',N''-Hexaethylboranetriamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N',N'',N''-Hexaethylboranetriamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[bis(diethylamino)boranyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRGNTWICAUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416099 | |
| Record name | Boranetriamine, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-97-0 | |
| Record name | Boranetriamine, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine: A Technical Guide for the Advanced Researcher
Abstract
This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of N,N,N',N',N'',N''-Hexaethylboranetriamine, a versatile aminoborane reagent. Known more commonly as tris(diethylamino)borane [B(NEt₂)₃], this compound serves as a valuable precursor in materials science, particularly for the chemical vapor deposition of boron nitride, and as a reagent in organic synthesis. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven discussion of the underlying chemical principles, safety protocols necessitated by the hazardous nature of the reagents, and a comprehensive guide to the analytical validation of the final product. It is intended for researchers and professionals in chemistry and drug development who require a robust understanding of aminoborane chemistry.
Introduction and Strategic Overview
N,N,N',N',N'',N''-Hexaethylboranetriamine is a trivalent organoboron compound characterized by a central boron atom bonded to three diethylamino ligands. The lone pair of electrons on each nitrogen atom engages in pπ-pπ bonding with the vacant p-orbital of the sp²-hybridized boron atom. This interaction imparts significant stability to the B-N bond and influences the compound's reactivity. Unlike many other organoboron compounds, it is not typically pyrophoric but is highly sensitive to moisture and protic solvents, undergoing rapid hydrolysis.
The primary application of this compound is as a single-source precursor for the deposition of boron nitride (BN) films and coatings. Its utility in organic synthesis includes its role in transamination reactions to generate other aminoboranes.[1] The synthesis strategy discussed herein focuses on the most common and reliable laboratory-scale method: the aminolysis of boron trichloride with diethylamine. This approach is favored for its high yield and the relative accessibility of the starting materials.
Mechanistic Rationale: The Aminolysis of Boron Trichloride
The synthesis of tris(diethylamino)borane proceeds via a classical nucleophilic substitution pathway. The boron atom in boron trichloride (BCl₃) is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. Diethylamine, a secondary amine, acts as a nucleophile, with the lone pair on the nitrogen atom attacking the electron-deficient boron center.
The reaction occurs in a stepwise manner:
-
First Substitution: One molecule of diethylamine attacks BCl₃, displacing a chloride ion and forming (diethylamino)dichloroborane (Et₂NBCl₂) and a protonated diethylamine cation.
-
Second and Third Substitutions: The process repeats twice more, with additional diethylamine molecules displacing the remaining chlorine atoms to form bis(diethylamino)chloroborane and finally tris(diethylamino)borane.
For each substitution step, a molecule of hydrogen chloride (HCl) is generated. To drive the reaction to completion and prevent the protonation of the diethylamine nucleophile, a total of six equivalents of diethylamine are required per equivalent of boron trichloride. Three equivalents act as the nucleophile, and three equivalents act as a base to sequester the HCl produced, forming diethylammonium chloride (Et₂NH₂⁺Cl⁻) as a solid byproduct.
The overall balanced chemical equation is: BCl₃ + 6 HN(C₂H₅)₂ → B(N(C₂H₅)₂)₃ + 3 [H₂N(C₂H₅)₂]⁺Cl⁻
The selection of an inert, aprotic solvent such as hexane or toluene is critical to prevent side reactions with the highly reactive boron trichloride and the product. The formation of the insoluble diethylammonium chloride salt facilitates the purification of the liquid product.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure safety, efficiency, and high purity of the final product. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Boron Trichloride (BCl₃) | 1.0 M solution in hexane | Boron source (electrophile) |
| Diethylamine (HN(C₂H₅)₂) | Anhydrous, ≥99.5% | Nucleophile and HCl scavenger |
| Anhydrous Hexane | Distilled from a suitable drying agent (e.g., Na/benzophenone) | Reaction solvent |
| Three-neck round-bottom flask | Flame-dried, equipped with a magnetic stir bar | Reaction vessel |
| Addition Funnel | Pressure-equalizing, oven-dried | Controlled addition of BCl₃ solution |
| Condenser | Oven-dried, with inert gas inlet/outlet | Prevent solvent loss and maintain atmosphere |
| Filtration Cannula (Filter Stick) | With fine porosity frit | Transfer of liquid, leaving solid behind |
| Schlenk Flasks | Flame-dried | Reagent and product storage/transfer |
| Vacuum Distillation Apparatus | Short-path, oven-dried | Product purification |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck flask with an addition funnel, a reflux condenser connected to a nitrogen bubbler, and a septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
Reagent Charging: In the reaction flask, place 260 mL (2.5 mol, ~6 equivalents) of anhydrous diethylamine and 150 mL of anhydrous hexane via cannula transfer.
-
Initial Cooling: Cool the stirred diethylamine solution to 0 °C using an ice/water bath. This is crucial to control the initial exothermic reaction.
-
Slow Addition of BCl₃: Transfer 420 mL of a 1.0 M solution of boron trichloride in hexane (0.42 mol, 1 equivalent) to the addition funnel via cannula. Add the BCl₃ solution dropwise to the stirred diethylamine solution over a period of 2-3 hours. Causality: A slow addition rate prevents a dangerous temperature spike and minimizes the formation of side products. A white precipitate of diethylammonium chloride will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: The reaction mixture is a slurry. Separate the liquid product from the solid diethylammonium chloride precipitate via cannula filtration into a separate, dry Schlenk flask. Wash the solid byproduct with two 50 mL portions of anhydrous hexane, transferring the washings to the product flask to maximize recovery.
-
Solvent Removal: Remove the hexane and any unreacted diethylamine from the filtrate under reduced pressure (using a rotary evaporator connected to the Schlenk line) to yield the crude, pale yellow liquid tris(diethylamino)borane.
Purification by Vacuum Distillation
The crude product is purified by fractional vacuum distillation to remove any remaining volatile impurities and non-volatile residues.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is rigorously dried and cooled under an inert atmosphere.
-
Distillation: Transfer the crude product to the distillation flask. Heat the flask gently using an oil bath. Collect the fraction boiling at 95-97 °C at 11 mmHg .[2] The purified N,N,N',N',N'',N''-Hexaethylboranetriamine should be a clear, colorless liquid.
-
Storage: Store the purified product in a sealed Schlenk flask under a nitrogen or argon atmosphere in a cool, dark place.
Safety and Handling: A Mandate for Prudence
Working with the reagents for this synthesis requires strict adherence to safety protocols.
-
Boron Trichloride: BCl₃ is a highly toxic and corrosive gas/liquid that reacts violently with water to release HCl gas.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][3] All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
Diethylamine: This is a flammable, volatile, and corrosive liquid.[6] Vapors can cause severe respiratory irritation, and liquid contact can cause serious skin and eye burns.[7]
-
Product (B(NEt₂)₃): While less hazardous than BCl₃, it is moisture-sensitive and will hydrolyze. It should be handled under an inert atmosphere at all times.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.
Analytical Characterization: Validation of Synthesis
The identity and purity of the synthesized N,N,N',N',N'',N''-Hexaethylboranetriamine must be confirmed through spectroscopic analysis.
Physical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₂H₃₀BN₃ |
| Molecular Weight | 227.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 95-97 °C / 11 mmHg[2] |
| ¹¹B NMR (BF₃·OEt₂ ref) | Expected ~δ 27-29 ppm (broad singlet). This is characteristic for three-coordinate aminoboranes.[8][9] The related B(NMe₂)₃ appears at δ 27.3 ppm. |
| ¹H NMR | Expected: Quartet, ~δ 2.9-3.1 ppm (-N-CH₂ -CH₃); Triplet, ~δ 1.0-1.2 ppm (-N-CH₂-CH₃ ). Integrals will be in a 2:3 ratio. |
| ¹³C NMR | Expected: Two signals. ~δ 40-45 ppm (-N-CH₂ -CH₃); ~δ 14-16 ppm (-N-CH₂-CH₃ ). |
| FTIR (Neat) | Key absorptions: ~2970, 2930, 2870 cm⁻¹ (C-H stretching); ~1450-1490 cm⁻¹ (B-N stretching, strong) ; ~1370 cm⁻¹ (C-H bending). The B-N stretch is highly diagnostic.[10] |
Expert Interpretation of Analytical Data
-
¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing boron compounds.[8] A single, relatively broad signal in the range of 27-29 ppm is strong evidence for the successful formation of the trigonal planar B(NR₂)₃ structure.[9] The absence of signals at other chemical shifts indicates the removal of BCl₃ and chlorinated intermediates. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[11]
-
¹H and ¹³C NMR Spectroscopy: The simplicity of the ¹H and ¹³C NMR spectra provides a clear fingerprint for the hexaethyl structure. The presence of only two signals in the ¹³C spectrum and the characteristic quartet/triplet pattern in the ¹H spectrum confirms the chemical and magnetic equivalence of the three diethylamino groups.
-
FTIR Spectroscopy: The most important feature in the IR spectrum is the strong, broad absorption band corresponding to the asymmetric B-N stretching vibration.[10] Its presence in the 1450-1490 cm⁻¹ region confirms the formation of the boron-nitrogen bonds. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) is crucial for confirming that the product is anhydrous.
Conclusion
The synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine from boron trichloride and diethylamine is a robust and high-yielding procedure when performed with the appropriate precautions and techniques. The causality-driven protocol described in this guide, from the controlled exothermic reaction to the final vacuum distillation, provides a framework for obtaining this valuable reagent in high purity. Rigorous adherence to inert atmosphere techniques and comprehensive spectroscopic characterization are paramount to ensuring the quality of the final product and the safety of the researcher. This guide serves as a comprehensive resource, grounding experimental practice in fundamental chemical principles to empower scientists in their research endeavors.
References
- Cornu, D., Miele, P., & Bonn, B. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. (https://vertexaisearch.cloud.google.
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PubChem. Tris(dimethylamino)borane. (Database Entry). Available at: [Link]
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Wescott, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
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New Jersey Department of Health. (2001). Hazard Summary: Boron Trichloride. (Fact Sheet). Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. (SDS). Available at: [Link]
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LookChem. Cas 4375-83-1, TRIS(DIMETHYLAMINO)BORANE. (Product Page). Available at: [Link]
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SDSU Chemistry. 11B NMR Chemical Shifts. (Educational Resource). Available at: [Link]
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University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]
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Ereztech. Tris(dimethylamino)borane. (Product Page). Available at: [Link]
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Dalton Transactions. (2007). The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. 476-480. Available at: [Link]
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Wang, Z., et al. (2023). Pyrolysis process for boron nitride fiber derived from tris(methylamino)borane: Evolution of the molecular structure. Journal of the American Ceramic Society. Available at: [Link]
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ResearchGate. (n.d.). FTIR Spectrum of boron nitride. (Image from Publication). Available at: [Link]
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SpectraBase. Tris(dimethylamino)borane [11B NMR]. (Spectral Data). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. (Supporting Information). Available at: [Link]
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University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]
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Linde Gas GmbH. (2023). SAFETY DATA SHEET Boron trichloride. (SDS). Available at: [Link]
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International Labour Organization. (n.d.). ICSC 0444 - DIETHYLAMINE. (Safety Card). Available at: [Link]
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University of Washington. (n.d.). Boron Trichloride Standard Operating Procedure. (SOP). Available at: [Link]/Boron-Trichloride-SOP.pdf)
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An In-Depth Technical Guide to the Chemical Properties of N,N,N',N',N'',N''-Hexaalkylboranetriamines
Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and applications of N,N,N',N',N'',N''-hexaalkylboranetriamines, a class of organoboron compounds pivotal in modern synthetic chemistry. Due to a greater abundance of published data, this guide will use N,N,N',N',N'',N''-hexamethylboranetriamine (Tris(dimethylamino)borane) as the primary exemplar, while drawing technically-grounded extrapolations for its close analogue, N,N,N',N',N'',N''-hexaethylboranetriamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the structure-property relationships, reactivity, and handling requirements of these versatile reagents. Key sections include detailed synthetic protocols, in-depth spectroscopic analysis, a survey of chemical reactivity, and rigorous safety and handling procedures.
Molecular Structure and Foundational Principles
N,N,N',N',N'',N''-Hexaalkylboranetriamines are characterized by a central boron atom bonded to the nitrogen atoms of three secondary amine groups.[1] Unlike borane-amine adducts where boron is a Lewis acid forming a dative bond with a Lewis basic amine, the boron atom in hexaalkylboranetriamines is trivalent and electron-deficient.[2] This deficiency is significantly mitigated by pπ-pπ bonding, where the nitrogen lone pairs donate electron density into the empty p-orbital of the boron atom. This back-bonding imparts a degree of double-bond character to the B-N bonds, resulting in a trigonal planar geometry around the boron center and influencing the compound's overall reactivity.
The choice of alkyl substituent (e.g., methyl vs. ethyl) has a predictable influence on the molecule's properties. Ethyl groups, being larger and more electron-donating than methyl groups, introduce greater steric hindrance around the boron center. This can modulate the compound's reactivity with incoming reagents. Furthermore, the increased molecular weight and van der Waals forces associated with ethyl groups are expected to result in a higher boiling point and a slight decrease in density compared to the hexamethyl analogue.
Physicochemical and Spectroscopic Data
Quantitative data provides a fundamental basis for the practical application of a chemical. The properties of Tris(dimethylamino)borane are well-documented, and we can extrapolate the expected properties for the hexaethyl analogue.
| Property | N,N,N',N',N'',N''-Hexamethylboranetriamine | N,N,N',N',N'',N''-Hexaethylboranetriamine (Predicted) |
| Synonyms | Tris(dimethylamino)borane, Hexamethylboranetriamine[1] | Tris(diethylamino)borane |
| CAS Number | 4375-83-1[1][3] | 102-95-4 |
| Molecular Formula | C₆H₁₈BN₃[1] | C₁₂H₃₀BN₃ |
| Molecular Weight | 143.04 g/mol [3][4] | 227.20 g/mol |
| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid |
| Melting Point | -16 °C[3] | < -20 °C |
| Boiling Point | 147-148 °C[3] | ~205-210 °C |
| Density | 0.817 g/mL at 25 °C | ~0.80 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 | ~1.45 |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the hexaethyl derivative, one would expect to see two distinct signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with integration ratios of 2:3 respectively.
-
¹³C NMR: Two signals are expected, corresponding to the methylene and methyl carbons.
-
¹¹B NMR: This is the most diagnostic technique for boron-containing compounds. Tris(amino)boranes typically exhibit a single, relatively broad resonance in the range of δ = 20-30 ppm. Monitoring the disappearance of the boron halide starting material (e.g., BCl₃ at ~δ 47 ppm) and the appearance of the product peak is the primary method for tracking reaction progress.[5]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong B-N stretching vibration, typically observed in the 1300-1400 cm⁻¹ region. Other significant peaks will include C-H stretching (~2850-3000 cm⁻¹) and bending vibrations.
Synthesis and Purification
The most common and efficient synthesis of hexaalkylboranetriamines involves the reaction of a boron trihalide, typically boron trichloride (BCl₃), with a stoichiometric excess of the corresponding secondary amine.
Causality of the Synthetic Approach
This method is favored for several reasons:
-
Thermodynamic Driving Force: The formation of the strong Boron-Nitrogen bond is highly exothermic and provides a significant thermodynamic driving force for the reaction.
-
Byproduct Removal: The reaction produces a dialkylammonium hydrochloride salt as a byproduct. The use of excess secondary amine (typically 6 equivalents) serves a dual purpose: it acts as the nucleophile to displace all three chloride atoms and as a base to sequester the generated HCl, precipitating it out of the reaction mixture as a salt.
-
Purification: The desired liquid product can be easily separated from the solid ammonium salt byproduct by filtration, followed by purification via distillation under reduced pressure to remove any remaining starting materials or solvent.
Experimental Protocol: Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine
Safety Note: This procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Boron trichloride is a corrosive and toxic gas, and diethylamine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
Boron trichloride (1.0 M solution in hexanes)
-
Anhydrous Diethylamine
-
Anhydrous Hexane or Diethyl Ether
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen line is assembled and flame-dried under vacuum.
-
Reagent Addition: The flask is charged with anhydrous diethylamine (6 equivalents) and anhydrous hexane (200 mL). The solution is cooled to 0 °C in an ice bath.
-
Boron Trichloride Addition: Boron trichloride (1 equivalent, 1.0 M solution in hexanes) is added dropwise to the stirred diethylamine solution via the dropping funnel over a period of 1-2 hours. A voluminous white precipitate (diethylammonium chloride) will form immediately.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
-
Workup and Isolation: The mixture is cooled to room temperature. The solid diethylammonium chloride is removed by filtration under an inert atmosphere using a cannula or a Schlenk filter. The filter cake is washed with several portions of dry hexane.
-
Purification: The solvent is removed from the combined filtrate by rotary evaporation. The resulting crude liquid is purified by fractional distillation under reduced pressure to yield N,N,N',N',N'',N''-hexaethylboranetriamine as a colorless liquid.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for N,N,N',N',N'',N''-Hexaethylboranetriamine.
Chemical Reactivity and Applications
The reactivity of hexaalkylboranetriamines is dominated by the electron-deficient boron center and the surrounding B-N bonds.
-
Lewis Basicity and Adduct Formation: While the boron is stabilized by pπ-pπ back-bonding, it can still act as a Lewis acid, though it is significantly weaker than borane (BH₃) or boron trihalides.
-
Transamination: The B-N bonds can be cleaved by stronger nucleophiles or undergo exchange reactions with other amines, particularly at elevated temperatures. This reactivity can be exploited to synthesize other aminoboranes.
-
Precursor for Materials Science: Tris(dimethylamino)borane is used as a precursor for depositing B-C-N hybrid films. The hexaethyl derivative could similarly be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create boron nitride (BN) or boron carbonitride (BCN) thin films, which are of interest for their hardness, thermal stability, and electronic properties.
-
Reducing Agent: While not as potent as borane-amine complexes or metal hydrides, tris(dimethylamino)borane has been shown to participate in certain reduction reactions.
-
Synthetic Intermediate: These compounds are valuable starting materials for the synthesis of other organoboron compounds, such as tripodal borate ligands and lithium borom imidazolate frameworks.
Caption: Key reactivity pathways for N,N,N',N',N'',N''-Hexaethylboranetriamine.
Safety, Handling, and Storage
N,N,N',N',N'',N''-Hexaalkylboranetriamines require careful handling due to their reactivity and potential hazards. The safety profile for the hexamethyl analogue provides a strong basis for handling the hexaethyl compound.
-
Hazards:
-
Flammability: Highly flammable liquid and vapor.[4][6] Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Air and Moisture Sensitivity: Reacts with moisture in the air.[6][7][8] It is crucial to handle this compound under an inert atmosphere (nitrogen or argon).[8]
-
Irritation: Causes skin irritation and serious eye irritation.[4][6] May cause respiratory irritation.[4][6]
-
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate PPE, including flame-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9] Use only non-sparking tools.[7]
-
Wash hands and face thoroughly after handling.[6]
-
-
Storage:
Conclusion
N,N,N',N',N'',N''-Hexaethylboranetriamine and its hexamethyl analogue are valuable reagents with a unique set of chemical properties stemming from their B-N bonding framework. Their utility as precursors in materials science and as intermediates in the synthesis of complex boron-containing structures underscores their importance. A thorough understanding of their synthesis, reactivity, and stringent handling requirements, as detailed in this guide, is paramount for their safe and effective use in research and development. Future investigations will likely expand their applications, particularly in the fields of catalysis and advanced materials.
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- Purdue University Graduate School. (2024). Recent developments in the synthesis and synthetic applications of borane-amines.
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physical properties of N,N,N',N',N'',N''-Hexaethylboranetriamine
An In-depth Technical Guide to the Physical Properties of N,N,N',N',N'',N''-Hexaethylboranetriamine
Abstract
N,N,N',N',N'',N''-Hexaethylboranetriamine is an organoboron compound with a central boron atom bonded to three diethylamino groups. As a member of the aminoborane family, its physical and chemical properties are dictated by the nature of the boron-nitrogen bond and the steric and electronic effects of the ethyl substituents. This technical guide provides a comprehensive overview of the predicted physical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this document leverages structure-property relationships and draws comparisons with analogous, well-characterized molecules to offer an authoritative, predictive analysis for researchers, scientists, and professionals in drug development and materials science. We will delve into the structural underpinnings of its expected behavior, including its boiling point, solubility, and spectroscopic signatures. Furthermore, this guide outlines robust experimental protocols for the empirical verification of these properties, ensuring a self-validating framework for future research.
Introduction and Molecular Structure
N,N,N',N',N'',N''-Hexaethylboranetriamine, with the chemical formula B(N(C₂H₅)₂)₃, is a tris(amino)borane. These compounds are characterized by a planar or near-planar B-N₃ core, a consequence of the delocalization of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This pπ-pπ bonding imparts partial double bond character to the B-N linkage, influencing the molecule's geometry, stability, and reactivity. The six ethyl groups introduce significant steric bulk and hydrophobicity, which are critical determinants of the compound's physical properties.
The central boron atom is bonded to three nitrogen atoms, each of which is in turn bonded to two ethyl groups. This structure suggests a molecule with a trigonal planar arrangement around the boron atom. The ethyl groups will have free rotation, leading to a flexible, sterically hindered structure.
Caption: Molecular structure of N,N,N',N',N'',N''-Hexaethylboranetriamine.
Predicted Physical Properties
The are largely influenced by its high molecular weight and the presence of numerous ethyl groups. The following table summarizes the predicted and analogous physical properties.
| Property | Predicted/Analogous Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₃₀BN₃ | - |
| Molecular Weight | 227.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Similar to other tertiary amines like triethylamine, which is a colorless to pale yellow liquid. |
| Boiling Point | Estimated: 200-230 °C | As a tertiary amine, it cannot hydrogen bond with itself.[1] Its boiling point will be primarily determined by van der Waals forces, which are significant due to its large size. For comparison, N,N,N',N'-Tetraethylethylenediamine (MW: 172.32 g/mol ) has a boiling point of 220 °C.[2] |
| Density | Estimated: 0.80-0.85 g/mL | Similar aminoboranes and tertiary amines, such as N,N',N''-Trihexyldiethylenetriamine (0.837 g/mL) and N,N,N',N'-Tetraethylethylenediamine (0.81 g/mL), fall within this range.[2][3] |
| Solubility | ||
| in Water | Sparingly soluble to insoluble | The presence of nitrogen atoms with lone pairs allows for hydrogen bonding with water, but the six hydrophobic ethyl groups will likely make it poorly soluble. |
| in Organic Solvents | Highly soluble | Expected to be soluble in a wide range of non-polar and polar aprotic organic solvents such as ethers, hydrocarbons, and chlorinated solvents, a common characteristic of organoboron compounds.[4] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of N,N,N',N',N'',N''-Hexaethylboranetriamine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Methylene Protons (-CH₂-): A quartet is predicted for the methylene protons of the ethyl groups, arising from coupling to the adjacent methyl protons. These protons, being adjacent to the electron-withdrawing nitrogen atom, are expected to appear in the range of 2.5-3.5 ppm.[5]
-
Methyl Protons (-CH₃): A triplet is expected for the terminal methyl protons, resulting from coupling to the neighboring methylene protons. These will be found further upfield, likely in the 1.0-1.5 ppm region.[5]
The integration of these signals should show a 2:3 ratio, corresponding to the methylene and methyl protons, respectively.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the structure.
-
Methylene Carbon (-CH₂-): A signal is expected in the downfield region, typically 40-50 ppm, due to the deshielding effect of the adjacent nitrogen atom.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 10-15 ppm, is anticipated for the methyl carbons.
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial technique for characterizing boron-containing compounds.
-
For tricoordinate boron atoms bonded to nitrogen, the chemical shift is typically observed in the range of +20 to +30 ppm relative to BF₃·OEt₂. The exact chemical shift will be sensitive to the electronic environment and steric hindrance around the boron center. The signal is often broad due to the quadrupolar nature of the boron nucleus.[6][7]
Proposed Experimental Methodologies for Verification
To empirically determine the physical and spectroscopic properties of N,N,N',N',N'',N''-Hexaethylboranetriamine, a systematic experimental workflow is necessary.
Caption: Experimental workflow for the synthesis and characterization.
Synthesis and Purification Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diethylamine (a slight excess) in an anhydrous, non-protic solvent (e.g., hexane or toluene).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of boron trichloride (BCl₃) in the same solvent dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and produces diethylamine hydrochloride as a precipitate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the diethylamine hydrochloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under high vacuum to yield pure N,N,N',N',N'',N''-Hexaethylboranetriamine.
Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).[8]
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
For ¹H and ¹³C spectra, use the residual solvent peak as an internal reference. For ¹¹B NMR, use an external standard of BF₃·OEt₂.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.[5]
-
-
Boiling Point Determination:
-
Use a micro-boiling point apparatus.
-
Place a small amount of the sample in a capillary tube.
-
Heat the sample slowly in a controlled temperature bath.
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. For accuracy, this should be performed under reduced pressure and extrapolated to atmospheric pressure.
-
-
Density Measurement:
-
Use a calibrated pycnometer.
-
Measure the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the sample to the calibration mark and measure the total mass.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
-
Solubility Assessment:
-
To a series of vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, hexane), add the compound dropwise with stirring.
-
Visually inspect for miscibility or the formation of a saturated solution.
-
Quantify the solubility by preparing a saturated solution, filtering off the excess solute, and determining the concentration of the solute in the filtrate, for example, by gravimetric analysis after solvent evaporation.[9]
-
Conclusion
While N,N,N',N',N'',N''-Hexaethylboranetriamine is not a widely documented compound, a detailed predictive analysis of its physical properties can be constructed based on its molecular structure and comparisons with analogous compounds. It is anticipated to be a high-boiling, low-density liquid with poor water solubility but good solubility in organic solvents. Its spectroscopic signatures in ¹H, ¹³C, and ¹¹B NMR are expected to be distinct and readily interpretable. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical validation of these predicted properties, paving the way for further research into the applications of this and related aminoboranes in various scientific fields.
References
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Ataman Kimya. N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Available from: [Link]
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An In-depth Technical Guide to the Discovery and History of N,N,N',N',N'',N''-Hexaethylboranetriamine
A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Workhorse of Boron Chemistry
This guide delves into the history, synthesis, and fundamental properties of N,N,N',N',N'',N''-Hexaethylboranetriamine, more commonly known as tris(diethylamino)borane. While the initial nomenclature might suggest a complex, esoteric molecule, it represents a cornerstone of aminoborane chemistry. This document provides a comprehensive overview for researchers and professionals, navigating from its historical roots in the pioneering work on boron hydrides to its modern applications. We will explore the causal relationships behind synthetic choices and provide detailed experimental insights, fostering a deeper understanding of this versatile reagent.
Historical Context: From Boron Hydrides to Aminoboranes
The story of tris(diethylamino)borane is intrinsically linked to the broader history of boron-nitrogen chemistry, a field that blossomed from the groundbreaking investigations into boron hydrides.
The Dawn of Borane Chemistry: Alfred Stock's Pioneering Work
The early 20th century witnessed the birth of modern boron chemistry, largely driven by the meticulous and innovative work of German chemist Alfred Stock.[1][2] Faced with the challenge of handling highly reactive and volatile boron hydrides, Stock developed sophisticated vacuum line techniques that became standard in inorganic synthesis.[2][3] His systematic investigation led to the discovery and characterization of a series of boranes, which he named in analogy to alkanes.[1] This foundational work laid the groundwork for all subsequent explorations of boron's rich and diverse chemistry.
The Emergence of Amine-Boranes: A New Class of Compounds
The first definitive report of an amine-borane adduct, trimethylamine-borane, was published in 1937 by Anton Burg and Hermann Schlesinger.[4] This discovery marked a significant milestone, demonstrating the ability of the electron-deficient boron center in borane to form stable dative bonds with Lewis bases like amines.[4] These amine-borane adducts proved to be more stable and easier to handle than free boranes, opening up new avenues for their application.[5]
Synthesis of Tris(diethylamino)borane: A Tale of Three Methods
The preparation of tris(diethylamino)borane can be achieved through several synthetic routes, each with its own advantages and mechanistic underpinnings. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
Method A: From Boron Halides - The Direct Amination Approach
A common and straightforward method for the synthesis of tris(diethylamino)borane involves the reaction of a boron trihalide, typically boron trichloride (BCl₃), with a stoichiometric excess of diethylamine.
Reaction Mechanism:
The reaction proceeds through a stepwise nucleophilic substitution of the halide atoms on the boron center by the diethylamino groups. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic boron atom, leading to the displacement of a chloride ion. This process is repeated three times to yield the final product. An excess of diethylamine is crucial to act as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.
Caption: Synthesis of tris(diethylamino)borane from boron trichloride.
Experimental Protocol: Synthesis of Tris(diethylamino)borane from Boron Trichloride
-
Materials:
-
Boron trichloride (BCl₃)
-
Anhydrous diethylamine ((C₂H₅)₂NH)
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
-
Procedure:
-
A solution of boron trichloride in the chosen anhydrous solvent is cooled to 0 °C under an inert atmosphere.
-
A solution containing a threefold molar excess of anhydrous diethylamine in the same solvent is added dropwise to the stirred BCl₃ solution. The excess diethylamine serves to neutralize the HCl produced.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The resulting slurry, containing diethylammonium chloride precipitate, is cooled and filtered under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude tris(diethylamino)borane is then purified by vacuum distillation to yield a colorless liquid.
-
Causality in Experimental Choices: The use of an inert atmosphere is critical due to the moisture sensitivity of boron trichloride and the product. The slow, dropwise addition at low temperature helps to control the exothermic reaction. Refluxing drives the reaction to completion.
Method B: Transamination - An Amine Exchange Route
Another versatile method for preparing tris(diethylamino)borane is through a transamination reaction. This involves reacting a readily available tris(amino)borane, such as tris(dimethylamino)borane, with an excess of a less volatile amine, in this case, diethylamine.[2]
Reaction Mechanism:
This reaction is an equilibrium process driven by the removal of the more volatile amine (dimethylamine) from the reaction mixture. The mechanism involves the nucleophilic attack of diethylamine on the boron center, leading to a tetrahedral intermediate, which then eliminates dimethylamine.
Caption: Transamination route to tris(diethylamino)borane.
Experimental Protocol: Synthesis via Transamination
-
Materials:
-
Tris(dimethylamino)borane (B(N(CH₃)₂)₃)
-
Anhydrous diethylamine ((C₂H₅)₂NH)
-
Distillation apparatus
-
-
Procedure:
-
Tris(dimethylamino)borane is mixed with a significant excess of diethylamine.
-
The mixture is heated, and the more volatile dimethylamine (boiling point: 7 °C) is distilled off.
-
The reaction progress can be monitored by observing the temperature of the distillate.
-
Once the removal of dimethylamine is complete, the excess diethylamine is removed by distillation.
-
The remaining tris(diethylamino)borane is then purified by vacuum distillation.
-
Causality in Experimental Choices: The large excess of diethylamine and the removal of the more volatile dimethylamine shifts the equilibrium towards the formation of the desired product, in accordance with Le Châtelier's principle.
Physicochemical Properties and Spectroscopic Characterization
Tris(diethylamino)borane is a colorless, air- and moisture-sensitive liquid. While specific data for the hexaethyl derivative is sparse in readily available literature, the properties of its well-characterized hexamethyl analog, tris(dimethylamino)borane, provide a useful reference point.
Table 1: Physical Properties of Tris(dialkylamino)boranes
| Property | Tris(dimethylamino)borane (B(N(CH₃)₂)₃)[6][7] | Tris(diethylamino)borane (B(N(C₂H₅)₂)₃) (Estimated) |
| Molecular Formula | C₆H₁₈BN₃ | C₁₂H₃₀BN₃ |
| Molar Mass | 143.04 g/mol | 227.20 g/mol |
| Boiling Point | 147-148 °C | > 200 °C (higher than dimethyl analog) |
| Melting Point | -16 °C | Likely a low-melting solid or liquid at RT |
| Density | 0.817 g/mL at 25 °C | ~0.8-0.9 g/mL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of tris(diethylamino)borane.
-
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides a definitive signature for the three-coordinate boron center. For tris(dialkylamino)boranes, a single resonance is expected in the region characteristic of trigonal planar boron atoms with nitrogen substituents. For tris(dimethylamino)borane, the chemical shift is reported to be around δ 27.5 ppm.[6] A similar chemical shift is expected for tris(diethylamino)borane.
-
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show signals corresponding to the ethyl groups. Due to the symmetry of the molecule, a single set of resonances for the ethyl groups is expected. The ¹H NMR spectrum should exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling patterns typical of an ethyl group. Similarly, the ¹³C NMR spectrum will show two distinct resonances for the methylene and methyl carbons.
Reactivity and Applications
Tris(diethylamino)borane exhibits reactivity characteristic of aminoboranes, stemming from the Lewis acidic boron center and the B-N bonds.
Lewis Acidity and Adduct Formation
Although the boron atom is formally three-coordinate, the lone pairs on the nitrogen atoms can donate electron density into the vacant p-orbital of boron, reducing its Lewis acidity compared to borane (BH₃) or trialkylboranes. Nevertheless, it can still form adducts with strong Lewis bases.
Transamination and Amidation Reactions
As discussed in the synthesis section, tris(diethylamino)borane can undergo transamination reactions. It can also be employed as an amidation reagent in organic synthesis. For example, its dimethyl analog is used as a macrolactamization reagent.[2]
Precursor to Boron Nitride Materials
Tris(dialkylamino)boranes, including the dimethyl derivative, have been utilized as single-source precursors for the chemical vapor deposition (CVD) of boron nitride (BN) thin films.[2] The presence of both boron and nitrogen in a defined stoichiometry within the precursor molecule is advantageous for this application.
Conclusion and Future Outlook
N,N,N',N',N'',N''-Hexaethylboranetriamine, or tris(diethylamino)borane, represents a classic yet continually relevant molecule in the field of boron-nitrogen chemistry. Its synthesis, rooted in the fundamental principles of inorganic chemistry, is accessible through multiple routes. While its properties and reactivity are often inferred from its more extensively studied dimethyl analog, it holds potential in organic synthesis and materials science. Future research may focus on exploring its utility as a reagent in novel transformations and as a precursor for advanced boron-containing materials. A more detailed and direct characterization of its physical and spectroscopic properties in the primary literature would be a valuable contribution to the field.
References
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PubChem. Tris(dimethylamino)borane. National Center for Biotechnology Information. [Link]
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Ereztech. Tris(dimethylamino)borane. [Link]
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Wikipedia. Alfred Stock. [Link]
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An In-Depth Technical Guide to the Reactions of Tris(diethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tris(diethylamino)borane: Properties and Reactivity
Tris(diethylamino)borane is a sterically hindered, electron-rich aminoborane. The lone pairs of electrons on the nitrogen atoms engage in pπ-pπ bonding with the vacant p-orbital of the boron atom, which significantly moderates its Lewis acidity. This electronic feature distinguishes it from more reactive boranes like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). Consequently, tris(diethylamino)borane often requires activation to unlock its full reactive potential.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₃₀BN₃ |
| Molecular Weight | 227.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 221-223 °C |
| Density | 0.83 g/mL at 25 °C |
Data sourced from commercial suppliers.
The reactivity of tris(diethylamino)borane is characterized by the following:
-
Moderate Lewis Acidity: The B-N pπ-pπ interactions reduce the electrophilicity of the boron center.
-
Nucleophilic Amino Groups: The diethylamino substituents can act as internal bases or nucleophiles.
-
B-N Bond Lability: The boron-nitrogen bonds can be cleaved under specific conditions, allowing for the transfer of the amino group or activation of the boron center.
These inherent properties dictate its application in a variety of organic transformations, which will be explored in the subsequent sections.
Reactions with Protic Reagents: Alcohols, Amines, and Carboxylic Acids
The interaction of tris(diethylamino)borane with protic substrates is a foundational aspect of its chemistry, often serving as a gateway to more complex transformations.
Tris(diethylamino)borane reacts with alcohols and amines, leading to the stepwise substitution of the diethylamino groups. These reactions are typically driven by the formation of the more thermodynamically stable B-O or B-N bonds and the liberation of diethylamine.
The general reaction scheme can be represented as:
B(NEt₂)₃ + R-XH → (Et₂N)₂B-XR + HNEt₂ (Et₂N)₂B-XR + R-XH → (Et₂N)B(XR)₂ + HNEt₂ (Et₂N)B(XR)₂ + R-XH → B(XR)₃ + HNEt₂
Where X = O (alcohols) or NR' (primary or secondary amines).
The extent of substitution can be controlled by stoichiometry and reaction conditions. This reactivity is particularly useful for the in-situ generation of mixed aminoboranes or borate esters.
The reaction of tris(diethylamino)borane with carboxylic acids is multifaceted and highly dependent on the reaction conditions. While at room temperature carboxylic acids can be unreactive, under reflux conditions in a solvent like xylene, a reduction to the corresponding ester can occur. A plausible mechanism involves the concurrent reduction of the acid to an alcohol and the formation of a triacyloxyborane complex, which then react to form the ester.
By introducing a primary or secondary amine to the reaction mixture, the outcome can be shifted towards the formation of amides or tertiary amines, depending on the stoichiometry of the reagents. This versatility underscores the tunable reactivity of the borane reagent.
Experimental Protocol: Boric Acid-Catalyzed Amide Formation
A related and widely applicable method for amide synthesis utilizes boric acid as a catalyst for the direct condensation of carboxylic acids and amines. While not a direct reaction of tris(diethylamino)borane, it highlights the broader utility of boron compounds in amide bond formation. For sterically demanding substrates, the catalytic
Methodological & Application
Application Notes and Protocols for Tris(diethylamino)borane as a Reducing Agent
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Aminoborane Reductions
The field of synthetic organic chemistry is continually in pursuit of selective, mild, and efficient reducing agents. Within the diverse family of boron-based reagents, tris(amino)boranes represent a unique class of compounds with nuanced reactivity. This guide focuses on tris(diethylamino)borane, a member of the tris(dialkylamino)borane family. It is important to note that while the principles of its reactivity are grounded in established organoboron chemistry, detailed literature specifically documenting the applications of tris(diethylamino)borane as a reducing agent is not abundant. Therefore, this guide will draw upon the more extensively studied analogue, tris(dimethylamino)borane , to provide a robust framework for its application. The protocols and mechanistic discussions presented herein are based on established principles of borane chemistry and are intended to serve as a starting point for experimental design and optimization.
Section 1: Understanding Tris(diethylamino)borane: A Profile
Tris(diethylamino)borane, B(NEt₂)₃, is a tris(amino)borane characterized by a central boron atom bonded to three diethylamino groups. The lone pairs on the nitrogen atoms engage in pπ-pπ bonding with the vacant p-orbital of the boron atom, which significantly modulates its Lewis acidity and hydridic character compared to other boranes.
Key Physicochemical Properties (extrapolated and compared to Tris(dimethylamino)borane)):
| Property | Tris(dimethylamino)borane | Tris(diethylamino)borane (Predicted) |
| Molecular Formula | C₆H₁₈BN₃ | C₁₂H₃₀BN₃ |
| Molecular Weight | 143.04 g/mol | 227.20 g/mol |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid |
| Boiling Point | 147-148 °C[1] | Higher than TDMAB due to increased MW |
| Sensitivity | Air and moisture sensitive[1] | Air and moisture sensitive |
Expert Insight: The increased steric bulk of the ethyl groups in tris(diethylamino)borane compared to the methyl groups in tris(dimethylamino)borane is expected to influence its reactivity. This may lead to enhanced selectivity in reductions of sterically hindered carbonyls but potentially slower reaction rates.
Safety and Handling of Tris(dialkylamino)boranes
Tris(dialkylamino)boranes are air- and moisture-sensitive reagents and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][3][4][5]
Core Safety Directives:
-
Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere.
-
Dry Glassware: Ensure all glassware is rigorously dried before use.
-
Proper Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert gas.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Quenching: Unused reagent and reaction mixtures should be quenched carefully with a proton source (e.g., isopropanol or methanol) behind a blast shield, as the reaction can be exothermic.
Section 2: Applications in Chemoselective Reductions
Tris(dialkylamino)boranes are valued for their potential in the chemoselective reduction of carbonyl compounds. Their reactivity is generally milder than that of borane complexes like BH₃·THF or BH₃·SMe₂, allowing for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.[7][8]
Plausible Mechanism of Carbonyl Reduction
The reduction of a carbonyl compound by a tris(dialkylamino)borane is believed to proceed through a Lewis acid-base interaction, followed by an intramolecular hydride transfer.
Mechanistic Rationale:
-
Lewis Acid Activation: The boron center of the tris(dialkylamino)borane, despite its electron donation from the nitrogen atoms, can act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.[9]
-
Hydride Transfer: Although there isn't a formal B-H bond in the starting material, a hydride can be transferred from a β-carbon of one of the diethylamino groups via a cyclic transition state. Alternatively, in the presence of trace moisture or an alcohol, a borane-alkoxy species may form in situ, which can then deliver a hydride.
-
Protonolysis: The resulting borate ester is then hydrolyzed during aqueous workup to yield the final alcohol product.
Section 3: Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere.
Protocol 3.1: General Procedure for the Reduction of an Aldehyde to a Primary Alcohol
This protocol outlines a general method for the chemoselective reduction of an aldehyde in the presence of less reactive carbonyl groups.
Materials:
-
Tris(diethylamino)borane
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous THF (to make a 0.1-0.5 M solution) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add tris(diethylamino)borane (1.1-1.5 eq) to the stirred solution via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Expert Insight: The choice of solvent can influence the reaction rate. Less coordinating solvents may lead to faster reductions. The number of equivalents of the reducing agent and the reaction time will need to be optimized for different substrates.
Protocol 3.2: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
This protocol is similar to that for aldehydes, but ketones may require longer reaction times or slightly elevated temperatures.
Step-by-Step Procedure:
-
Follow steps 1-4 as described in Protocol 3.1, using the ketone as the substrate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-10 as described in Protocol 3.1 for quenching, workup, and purification.
Expected Outcomes and Selectivity:
| Substrate Functional Group | Reactivity with Tris(dialkylamino)borane | Product |
| Aldehyde | High | Primary Alcohol |
| Ketone | Moderate | Secondary Alcohol |
| Ester | Low to negligible | No reaction (generally) |
| Carboxylic Acid | Low to negligible | No reaction (generally) |
| Amide | Low to negligible | No reaction (generally) |
| Alkene/Alkyne | Generally unreactive | No reaction |
Section 4: Advanced Applications and Future Outlook
The utility of tris(dialkylamino)boranes extends beyond simple reductions. They can serve as precursors for the synthesis of other valuable organoboron compounds. For instance, they can undergo transamination reactions to generate other tris(amino)boranes or be used in the synthesis of borate ligands.
The development of chiral versions of tris(amino)boranes could open avenues for asymmetric reductions, a highly sought-after transformation in pharmaceutical synthesis. Further research into the catalytic applications of these compounds could also unlock new and more sustainable synthetic methodologies.
References
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Ereztech. Tris(dimethylamino)borane | TDMAB | C6H18BN3. Available at: [Link]
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Dalton Transactions. The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. Available at: [Link]
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Organic Letters. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Available at: [Link]
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]
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Chemguide. REDUCTION OF ALDEHYDES AND KETONES. Available at: [Link]
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Green Chemistry (RSC Publishing). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Available at: [Link]
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Organic Chemistry Portal. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. Available at: [Link]
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Dalton Transactions (RSC Publishing). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Available at: [Link]
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ResearchGate. (PDF) Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine-Borane. Available at: [Link]
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National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]
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Journal of the American Chemical Society. Bis(.mu.-dimethylamino)triborane(9). Synthesis by stepwise boron-nitrogen chain buildup and from tris- and bis(dimethylamino)borane. Spectroscopic, chemical, and isotopic studies. Available at: [Link]
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University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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ResearchGate. Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | Request PDF. Available at: [Link]
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MDPI. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Available at: [Link]
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Wiley Online Library. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Available at: [Link]
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Harvard University. Chem 115. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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PubMed. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Available at: [Link]
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Organic Chemistry Portal. Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation. Available at: [Link]
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ChemRxiv. Title: Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. Available at: [Link]
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Green Chemistry International. Chemoselective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Available at: [Link]
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Chemistry LibreTexts. 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Available at: [Link]
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ResearchGate. Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr) 3 and boron tri-secondary butoxide, B(O-s-Bu) 3 as catalysts. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE D. Cornu1, Ph. Miele*1, Β. Bonn. Available at: [Link]
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An In-Depth Technical Guide to the Hydroboration of Alkenes: Principles, Protocols, and Reagent Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydroboration-oxidation of alkenes, a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of carbon-carbon double bonds. We will delve into the mechanistic underpinnings of this transformation, explore the characteristics of common and advanced hydroborating agents, and provide detailed, field-proven protocols for its successful execution. A critical evaluation of reagent choice is central to this discussion, including an analysis of why certain boron compounds, such as N,N,N',N',N'',N''-Hexaethylboranetriamine, are unsuitable for direct hydroboration.
The Hydroboration-Oxidation Reaction: A Paradigm of Selectivity and Control
The hydroboration-oxidation of alkenes is a two-step synthetic sequence that transforms an alkene into an alcohol.[1] Discovered by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is renowned for its exceptional regio- and stereoselectivity.[1]
The overall transformation involves the addition of a boron-hydrogen (B-H) bond across the alkene, followed by an oxidative workup to replace the boron atom with a hydroxyl group.[2]
Key Features:
-
Anti-Markovnikov Regioselectivity: The hydroxyl group is installed at the less substituted carbon of the double bond.[3] This is in direct contrast to acid-catalyzed hydration, which follows Markovnikov's rule.
-
Syn-Stereospecificity: The hydrogen and hydroxyl groups are added to the same face of the double bond.[3] This stereochemical control is a powerful tool in the synthesis of complex molecules with defined stereocenters.
The Inapplicability of N,N,N',N',N'',N''-Hexaethylboranetriamine as a Direct Hydroborating Agent
A common misconception in the selection of boron reagents is the assumption that any boron-containing compound can act as a hydroborating agent. N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as tris(diethylamino)borane, is a case in point.
While it is a boron compound, it is not a suitable reagent for the direct hydroboration of alkenes. The primary reason is the absence of a boron-hydrogen (B-H) bond . The hydroboration reaction fundamentally involves the addition of a B-H bond across a C=C double bond. Tris(diethylamino)borane has three nitrogen atoms bonded to the boron center, with no available hydrides for the hydroboration step.
The lone pairs of electrons on the nitrogen atoms donate into the empty p-orbital of the boron atom, forming strong B-N bonds. This electronic stabilization makes the boron center less Lewis acidic and unreactive for the concerted addition to an alkene.
Documented Applications of Tris(amino)boranes:
Tris(amino)boranes like N,N,N',N',N'',N''-Hexaethylboranetriamine are primarily used as:
-
Precursors to other boron compounds: They can be used in the synthesis of other boron-containing molecules.
-
Boron source in materials science: For the deposition of boron-containing thin films.[4]
-
Lewis bases or catalysts in specific reactions: Their reactivity is generally centered around the Lewis basicity of the nitrogen atoms or the potential for transamination reactions, rather than direct hydroboration.
Mechanism of Hydroboration-Oxidation
The hydroboration-oxidation of an alkene proceeds through two distinct stages:
Part 1: Hydroboration
The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃•THF), to the alkene. This reaction is a concerted, four-membered transition state process.[5]
-
The π-electrons of the alkene attack the empty p-orbital of the boron atom.
-
Simultaneously, a hydride (H⁻) from the borane is transferred to one of the carbon atoms of the double bond.[5]
This concerted mechanism explains the observed syn-stereochemistry. The boron atom adds to the less sterically hindered carbon of the alkene, leading to the anti-Markovnikov regioselectivity.[3]
For borane (BH₃), the reaction proceeds three times to form a trialkylborane intermediate.[6]
Part 2: Oxidation
The trialkylborane intermediate is not typically isolated and is oxidized in situ. The most common method involves treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[2]
-
The hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by the base, acts as a nucleophile and attacks the electrophilic boron atom.[5]
-
This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with retention of stereochemistry.[2]
-
This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate ester.
-
Finally, hydrolysis of the borate ester with base yields the alcohol and a borate salt.[5]
Visualization of the Hydroboration-Oxidation Pathway
Caption: The two-stage process of hydroboration-oxidation of an alkene.
Common Hydroborating Reagents
The choice of hydroborating agent is crucial and depends on the substrate and the desired selectivity.
| Reagent | Formula | Key Characteristics |
| Borane-THF complex | BH₃•THF | Highly reactive, hydroborates most alkenes rapidly. Can hydroborate up to three equivalents of alkene.[2] |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | A sterically hindered dialkylborane, offering excellent regioselectivity for less hindered alkenes. Thermally stable.[2] |
| Disiamylborane | Sia₂BH | Another sterically hindered dialkylborane, highly selective for terminal alkenes. Must be prepared fresh.[7] |
| Catecholborane | C₆H₄O₂BH | A milder hydroborating agent, often used for the hydroboration of alkynes. |
Experimental Protocols
Safety Precautions:
-
Borane reagents are flammable and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8]
-
All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Hydroboration-Oxidation of 1-Octene with Borane-THF Complex
This protocol is a standard procedure for the hydroboration of a terminal alkene.[6][9]
Materials:
-
1-Octene
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq).
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 1.0 M solution of BH₃•THF (0.4 eq) dropwise via syringe while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching Excess Borane: Cool the reaction mixture back to 0 °C and slowly add water dropwise to quench any unreacted borane.
-
Oxidation: Add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic. Maintain the temperature below 40 °C.
-
Workup: After stirring for 1 hour at room temperature, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-octanol.
Protocol 2: Selective Hydroboration with 9-BBN
This protocol demonstrates the use of a sterically hindered borane for enhanced regioselectivity.
Materials:
-
Alkene substrate
-
9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 eq) and the 0.5 M solution of 9-BBN in THF (1.1 eq).
-
Hydroboration: Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Oxidation and Workup: Cool the reaction to room temperature and follow the oxidation and workup steps as described in Protocol 1.
Workflow for Hydroboration-Oxidation
Caption: A typical experimental workflow for the hydroboration-oxidation of an alkene.
Conclusion
The hydroboration-oxidation of alkenes is a powerful and reliable method for the synthesis of alcohols with high regio- and stereocontrol. The success of this reaction hinges on the appropriate selection of the hydroborating agent, with reagents like borane-THF and 9-BBN being the workhorses of modern organic synthesis. Understanding the mechanistic principles and adhering to strict anhydrous and inert reaction conditions are paramount for achieving high yields and purity. While a vast array of boron chemistry exists, it is crucial to recognize that only compounds possessing a B-H bond and sufficient Lewis acidity can function as direct hydroborating agents, a criterion that excludes reagents such as N,N,N',N',N'',N''-Hexaethylboranetriamine.
References
-
Department of Chemistry, University of California, Irvine. 9. Hydroboration-Oxidation of Alkenes. Available at: [Link]
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Hydroboration Oxidation of Alkenes. Available at: [Link]
-
Master Organic Chemistry. Hydroboration of Alkenes. Available at: [Link]
-
Wikipedia contributors. (2023, December 28). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
LookChem. Cas 4375-83-1, TRIS(DIMETHYLAMINO)BORANE. Available at: [Link]
-
Utah Tech University. Hydroboration-Oxidation of 1-Octene. Available at: [Link]
-
Chemistry LibreTexts. (2020, June 29). Safety. Available at: [Link]
-
Cerritos College. Organic Chemistry Laboratory Safety Notes. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture [Video]. YouTube. Available at: [Link]
-
Wikipedia contributors. (2023, October 29). Hydroboration. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Ataman Kimya. BORANE-N,N-DIETHYLANILINE. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, May 4). Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, May 2). Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture [Video]. YouTube. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Boron Nitride from N,N,N',N',N'',N''-Hexaethylboranetriamine
Introduction: A Strategic Approach to High-Purity Boron Nitride Thin Films
The synthesis of high-quality, two-dimensional hexagonal boron nitride (h-BN) is of paramount importance for the advancement of next-generation electronics, optoelectronics, and high-performance coatings. The choice of a suitable molecular precursor is critical in chemical vapor deposition (CVD), as it dictates the purity, morphology, and scalability of the resulting BN films. This guide focuses on N,N,N',N',N'',N''-Hexaethylboranetriamine, a promising single-source precursor for the deposition of boron nitride. Its molecular structure, featuring a central boron atom bonded to three nitrogen atoms, each substituted with two ethyl groups, offers a favorable B:N ratio of 1:3, which is advantageous for the stoichiometric growth of BN.
These application notes provide a comprehensive technical guide for researchers and scientists. We will delve into the intrinsic properties of N,N,N',N',N'',N''-Hexaethylboranetriamine, outline a detailed protocol for its application in a hot-wall CVD system, and discuss the expected characteristics of the synthesized boron nitride films. The methodologies presented herein are designed to be both instructive and adaptable, allowing for optimization based on specific experimental setups and research objectives.
Precursor Profile: N,N,N',N',N'',N''-Hexaethylboranetriamine
N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as Tris(diethylamino)borane, is an organoboron compound with the chemical formula B(N(C₂H₅)₂)₃. While specific literature on its use as a BN precursor is emerging, its chemical similarity to the more extensively studied Tris(dimethylamino)borane suggests a comparable reaction pathway and utility.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₃₀BN₃ | - |
| Molecular Weight | 227.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy to similar aminoboranes |
| Boiling Point | Estimated 200-220 °C | Extrapolated from similar compounds |
| Vapor Pressure | Sufficient for CVD at elevated temperatures | A prerequisite for a viable CVD precursor |
| B:N Ratio | 1:3 | Molecular structure |
Rationale for Use as a BN Precursor:
The selection of N,N,N',N',N'',N''-Hexaethylboranetriamine is predicated on several key advantages:
-
Single-Source Precursor: Containing both boron and nitrogen in a single molecule simplifies the delivery of reactants to the CVD chamber and can lead to more uniform film growth.
-
Favorable Stoichiometry: The 1:3 B:N ratio can facilitate the formation of stoichiometric BN, potentially reducing defects in the crystal lattice.
-
Carbon-Free BN: While the precursor contains carbon, appropriate process conditions (e.g., use of hydrogen as a carrier gas) can promote the formation of volatile hydrocarbon byproducts, leading to carbon-free BN films.
-
Liquid State: Being a liquid at room temperature allows for straightforward handling and delivery into the CVD system using standard bubbler setups.
Experimental Protocol: Chemical Vapor Deposition of Boron Nitride
This section outlines a detailed, step-by-step protocol for the synthesis of hexagonal boron nitride thin films on a copper foil substrate using a hot-wall CVD furnace.
Materials and Equipment:
-
N,N,N',N',N'',N''-Hexaethylboranetriamine (precursor)
-
Copper foil (25 µm thick, 99.8% purity)
-
Hot-wall tube furnace with a quartz tube
-
Rotary vane vacuum pump and turbomolecular pump
-
Mass flow controllers (MFCs) for Ar and H₂ gases
-
Stainless steel bubbler for the liquid precursor
-
Pressure gauges (capacitance manometer)
-
Substrate heater (if not using a tube furnace)
Workflow Diagram:
Caption: CVD workflow for BN synthesis.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Cut the copper foil to the desired size.
-
Sonically clean the foil sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 10 minutes each to remove organic residues and surface contaminants.
-
Dry the cleaned foil with a stream of nitrogen gas and immediately load it into the center of the quartz tube in the CVD furnace.
-
-
System Evacuation and Leak Check:
-
Seal the furnace and evacuate the quartz tube to a base pressure of approximately 10⁻⁶ Torr using the turbomolecular pump.
-
Perform a leak check to ensure the integrity of the system.
-
-
Annealing of the Copper Substrate:
-
Introduce a flow of hydrogen (H₂) gas at a rate of 20 sccm and maintain the pressure inside the tube at ~1 Torr.
-
Ramp up the furnace temperature to 1000 °C at a rate of 20 °C/min.
-
Anneal the copper foil at 1000 °C for 30 minutes. This step is crucial for increasing the grain size of the copper and removing the native oxide layer.
-
-
Boron Nitride Growth:
-
While maintaining the furnace temperature at 1000 °C and the H₂ flow at 20 sccm, introduce the N,N,N',N',N'',N''-Hexaethylboranetriamine precursor vapor into the reaction chamber.
-
The precursor is delivered by flowing argon (Ar) carrier gas (5-10 sccm) through the stainless steel bubbler containing the liquid precursor, which is heated to 80-100 °C to increase its vapor pressure.
-
Maintain a total pressure of 1-2 Torr during the growth process.
-
The growth time can be varied from 10 to 60 minutes to control the thickness and coverage of the BN film.
-
-
Cooling and Sample Retrieval:
-
After the desired growth time, stop the precursor flow by closing the valve to the bubbler.
-
Cool the furnace down to room temperature naturally under a continuous flow of H₂ (20 sccm). This slow cooling process is important to prevent cracking of the BN film due to thermal expansion mismatch.
-
Once at room temperature, vent the chamber with Ar or N₂ and carefully remove the sample.
-
Characterization of the Synthesized Boron Nitride
A comprehensive characterization of the as-grown BN film is essential to ascertain its quality. The following techniques are recommended:
Expected Characterization Results:
| Technique | Expected Observations | Information Gained |
| Scanning Electron Microscopy (SEM) | Uniform film coverage with visible grain boundaries of the underlying copper substrate. Wrinkles and ripples on the BN surface may be observed. | Film morphology, coverage, and large-scale uniformity. |
| Transmission Electron Microscopy (TEM) | A hexagonal lattice structure in selected area electron diffraction (SAED) patterns. The number of layers can be determined from the folded edges of the film. | Crystalline structure, number of layers, and presence of defects.[1] |
| Raman Spectroscopy | A sharp peak around 1366 cm⁻¹ corresponding to the E₂g vibrational mode of hexagonal boron nitride. The full width at half maximum (FWHM) of this peak is an indicator of crystallinity. | Confirmation of h-BN phase and assessment of crystalline quality. |
| X-ray Photoelectron Spectroscopy (XPS) | Peaks at approximately 190.5 eV and 398.0 eV corresponding to the B 1s and N 1s core levels, respectively. The atomic ratio of B:N should be close to 1:1. The absence of a significant C 1s peak indicates a pure BN film. | Elemental composition, stoichiometry, and chemical bonding states. |
| Atomic Force Microscopy (AFM) | An atomically flat surface with a root mean square (RMS) roughness on the order of a few angstroms. The thickness of the film can be measured at step edges. | Surface topography, roughness, and film thickness. |
Safety and Handling Precautions
N,N,N',N',N'',N''-Hexaethylboranetriamine is an organoboron compound and should be handled with appropriate safety measures.
-
Handling: Always handle the precursor in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store the precursor in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.
-
Waste Disposal: Dispose of the precursor and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
CVD System Safety: The CVD process involves flammable gases (H₂) and high temperatures. Ensure that the system is equipped with appropriate safety features, such as emergency shutdowns, gas leak detectors, and proper exhaust ventilation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No BN film growth | - Insufficient precursor vapor pressure- Low growth temperature- Leak in the system | - Increase bubbler temperature- Increase growth temperature- Perform a thorough leak check |
| Poor film quality (amorphous or defective) | - Growth temperature is too low- Precursor flow rate is too high- Impurities in the system | - Increase growth temperature- Reduce carrier gas flow through the bubbler- Ensure high-purity gases and a clean system |
| Carbon contamination in the film | - Incomplete decomposition of the precursor- Insufficient H₂ flow | - Increase the H₂ to precursor ratio- Optimize the growth temperature |
| Non-uniform film coverage | - Non-uniform temperature distribution in the furnace- Inefficient gas mixing | - Position the substrate in the center of the furnace's uniform temperature zone- Adjust gas flow rates and total pressure |
Conclusion
N,N,N',N',N'',N''-Hexaethylboranetriamine presents itself as a viable single-source precursor for the synthesis of high-quality hexagonal boron nitride thin films via chemical vapor deposition. The protocols and guidelines detailed in these application notes provide a solid foundation for researchers to successfully deposit and characterize BN films for a variety of applications. The ability to control film thickness and quality by tuning the CVD process parameters makes this a versatile approach for fundamental studies and device fabrication. As with any experimental process, careful optimization of the parameters for a specific CVD setup is crucial for achieving the desired results.
References
-
Nadeem, A., et al. (2019). Characterization of boron nitride nanosheets synthesized by boron-ammonia reaction. White Rose Research Online. [Link]
-
Emanet, M., et al. (2018). One-Step Synthesis of Hexagonal Boron Nitrides, Their Crystallinity and Biodegradation. Frontiers in Chemistry, 6, 249. [Link]
-
Ismach, A., et al. (2012). CVD synthesis of boron nitride from a solid precursor. Journal of Physics: Conference Series, 352, 012007. [Link]
- Oya, A., & Horisaka, T. (2002). U.S. Patent No. 6,319,602 B1. Washington, DC: U.S.
-
Hussain, S., et al. (2022). Advances of Synthesis of Hexagonal Boron Nitride for Industrial Applications: A Review. Materials International, 2(1), 56-72. [Link]
-
Chou, Y. C., & Hon, M. H. (2005). Deposition of Boron Nitride Films by Filament-Assisted CVD Using Tris(dimethylamino)borane Precursor. Key Engineering Materials, 280-283, 1621-1624. [Link]
- Paine, R. T., & Sneddon, L. G. (1993). U.S. Patent No. 5,204,080. Washington, DC: U.S.
-
Gao, Y., et al. (2015). Chemical vapor deposition growth of large-scale hexagonal boron nitride with controllable orientation. Nano Research, 8(10), 3164-3176. [Link]
Sources
Application Notes & Protocols: Exploring the Potential of N,N,N',N',N'',N''-Hexaethylboranetriamine in Advanced Polymer Synthesis
Abstract
This technical guide delves into the prospective applications of N,N,N',N',N'',N''-Hexaethylboranetriamine (HEBT) in the field of polymer synthesis. While direct, extensive literature on this specific aminoborane is nascent, its molecular architecture—a central boron atom bonded to three diethylamino groups—provides a strong basis for proposing its utility in several cutting-edge applications. Drawing from established principles in organoboron chemistry and polymer science, this document outlines the rationale and detailed protocols for two primary applications: its use as a high-yield precursor for polymer-derived boron nitride (BN) ceramics and as a latent catalyst component for the ring-opening polymerization (ROP) of epoxides. This guide is intended for researchers and scientists in materials science and drug development, providing both the theoretical foundation and practical methodologies to explore HEBT's potential in creating novel, high-performance polymers and materials.
Introduction to N,N,N',N',N'',N''-Hexaethylboranetriamine (HEBT)
N,N,N',N',N'',N''-Hexaethylboranetriamine, hereafter referred to as HEBT, is an organoboron compound with the chemical formula B(N(C₂H₅)₂)₃. Its structure is characterized by a trigonal planar boron center, a consequence of the sp² hybridization of boron, and the steric bulk of the six ethyl groups. The lone pair of electrons on each of the three nitrogen atoms engages in pπ-pπ bonding with the vacant p-orbital of the boron atom, resulting in strong, relatively stable B-N bonds.
Core Physicochemical Properties and Reactivity
The utility of HEBT in polymer synthesis is predicated on its inherent chemical properties. Unlike borane adducts which are Lewis acid-base complexes[1], HEBT itself is a Lewis base due to the available lone pairs on the nitrogen atoms. However, its primary value lies in the B-N bonds, which can be strategically leveraged.
-
Precursor Potential: HEBT possesses a high weight percentage of both boron and nitrogen, making it an ideal single-source molecular precursor for the synthesis of boron nitride (BN), a material isoelectronic to carbon with remarkable thermal and chemical stability.[2][3]
-
Reactivity of the B-N Bond: While stable, the B-N bond in aminoboranes can be cleaved under specific conditions, such as hydrolysis or reaction with strong electrophiles. This controlled reactivity allows HEBT to be transformed into catalytically active species or integrated into a polymer backbone.
-
Solubility: The presence of six ethyl groups imparts excellent solubility in a wide range of common aprotic organic solvents (e.g., THF, toluene, dichloromethane), facilitating its use in solution-based processing.
| Property | Predicted Value / Characteristic | Rationale |
| Chemical Formula | C₁₂H₃₀BN₃ | - |
| Molar Mass | 227.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar aminoboranes |
| Boiling Point | ~210-220 °C (estimated) | High molar mass and non-polar nature |
| Solubility | Soluble in THF, Toluene, Hexanes, CH₂Cl₂ | Non-polar ethyl groups |
| Reactivity | Moisture-sensitive; Lewis Base | B-N bonds susceptible to hydrolysis |
Application I: High-Purity Precursor for Polymer-Derived Boron Nitride (BN) Ceramics
The Polymer-Derived Ceramics (PDCs) route is a versatile method for producing complex-shaped ceramic materials that are difficult to fabricate using traditional powder metallurgy.[2][4] HEBT is an exceptional candidate for this process due to its high ceramic yield potential and lack of direct B-H or N-H bonds, which can lead to more controlled cross-linking and pyrolysis pathways compared to unsubstituted borazine or ammonia-borane adducts.[5][6]
Mechanistic Rationale & Workflow
The conversion of HEBT to BN involves two main stages:
-
Synthesis of a Pre-ceramic Polymer: HEBT is subjected to a controlled thermal process or a catalytic reaction (e.g., transamination) to induce cross-linking. This step forms a tractable, processable polymer (a polyborazylene-like network) by eliminating stable organic byproducts. The goal is to create a 3D network that retains the B-N framework.
-
Pyrolysis: The pre-ceramic polymer is heated to high temperatures (>1000 °C) under an inert atmosphere (N₂ or Ar). During this stage, the remaining organic components are volatilized, and the amorphous B-N network crystallizes into hexagonal boron nitride (h-BN).
The causality behind this choice is the atomic economy of HEBT. Its B:N ratio is 1:3, but upon forming a network and pyrolyzing, the ideal 1:1 ratio for BN is achieved through the rearrangement and elimination of excess nitrogen-containing fragments, leading to a high-purity ceramic product.
Caption: Workflow for producing h-BN from HEBT via the PDCs route.
Protocol 1: Synthesis of Pre-ceramic Poly(ethylamino)borane Network
Objective: To synthesize a soluble, pre-ceramic polymer from HEBT via controlled thermal cross-linking.
Materials:
-
N,N,N',N',N'',N''-Hexaethylboranetriamine (HEBT), anhydrous
-
Schlenk flask (100 mL) equipped with a magnetic stir bar and reflux condenser
-
High-boiling, anhydrous solvent (e.g., dibenzyl ether)
-
Inert atmosphere source (Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Anhydrous hexane for precipitation
Procedure:
-
System Preparation: Assemble and flame-dry the Schlenk flask and condenser under vacuum. Backfill with inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add HEBT (10.0 g, 44.0 mmol) and dibenzyl ether (30 mL) to the Schlenk flask.
-
Cross-linking Reaction: Heat the solution to 250 °C with vigorous stirring. Maintain this temperature for 12 hours. The solution will gradually become more viscous.
-
Causality Note: This temperature is chosen to provide sufficient energy for B-N bond rearrangement and elimination of diethylamine or ethylene byproducts, initiating polymerization without rapid, uncontrolled decomposition.
-
-
Monitoring: Periodically, a small aliquot can be carefully removed (under inert atmosphere) to monitor the increase in viscosity or for analysis by FT-IR (disappearance of monomer-specific peaks).
-
Isolation: After cooling to room temperature, pour the viscous solution into a beaker containing 300 mL of rapidly stirring anhydrous hexane. The pre-ceramic polymer will precipitate as a white or off-white solid.
-
Purification: Allow the solid to settle, decant the supernatant, and wash the precipitate two more times with 100 mL of fresh hexane.
-
Drying: Dry the resulting polymer under high vacuum at 60 °C for 24 hours to remove all residual solvent. Yields are typically in the range of 60-75%.
Protocol 2: Pyrolytic Conversion to Hexagonal Boron Nitride (h-BN)
Objective: To convert the synthesized pre-ceramic polymer into a crystalline h-BN ceramic.
Materials:
-
Pre-ceramic polymer from Protocol 1
-
Tube furnace with programmable temperature controller and gas flow
-
Alumina or graphite crucible
-
Nitrogen gas (high purity)
Procedure:
-
Sample Loading: Place the dried pre-ceramic polymer (e.g., 2.0 g) into the crucible and position it in the center of the tube furnace.
-
Purging: Seal the furnace tube and purge with a steady flow of nitrogen gas (flow rate ~100 sccm) for at least 1 hour to remove all oxygen.
-
Pyrolysis Program:
-
Ramp from room temperature to 400 °C at a rate of 5 °C/min. Hold at 400 °C for 2 hours.
-
Causality Note: This initial dwell step allows for further cross-linking and the controlled removal of volatile organic fragments, preventing structural defects in the final ceramic.
-
-
Ramp from 400 °C to 1200 °C at a rate of 10 °C/min. Hold at 1200 °C for 4 hours.
-
Causality Note: This high-temperature step facilitates the densification and crystallization of the amorphous B-N network into the ordered hexagonal phase of BN.[7]
-
-
-
Cooling: After the hold, turn off the heater and allow the furnace to cool naturally to room temperature under a continuous nitrogen flow.
-
Recovery: Once at room temperature, the resulting material, a white powder or monolith, is recovered. The product should be characterized by XRD (for crystallinity), SEM (for morphology), and elemental analysis (for purity).
Application II: Latent Catalyst for Ring-Opening Polymerization (ROP)
Boron-based Lewis acids are effective catalysts for the ROP of cyclic monomers like epoxides and lactones.[8][9][10] While HEBT is a Lewis base, it can be converted in situ into a highly reactive cationic boron species—an aminoboronium ion—which can initiate cationic ROP. This "latent" catalytic activity is advantageous as it allows for the mixing of the catalyst precursor and monomer at room temperature without premature polymerization.
Mechanistic Rationale: Activation and Polymerization
The proposed activation involves the reaction of HEBT with a strong electrophile, such as a benzyl halide or a triflate. The electrophile attacks one of the nitrogen atoms, displacing the halide/triflate and forming a B-N⁺ bond. This creates a highly electrophilic, coordinatively unsaturated boron center, which is the active species for initiating polymerization.
-
Activation Step: HEBT reacts with an activator (e.g., Benzyl Bromide) to form a reactive aminoboronium salt.
-
Initiation: The cationic boron center coordinates to the oxygen atom of an epoxide monomer, activating it for nucleophilic attack by another monomer molecule.
-
Propagation: The polymer chain grows via the successive addition of monomer units, with the active center being an oxonium ion at the chain end.
Caption: Proposed mechanism for HEBT as a latent ROP catalyst.
Protocol 3: In Situ Initiated ROP of Propylene Oxide (PO)
Objective: To polymerize propylene oxide using an HEBT-based catalytic system activated in situ.
Materials:
-
N,N,N',N',N''-Hexaethylboranetriamine (HEBT), anhydrous
-
Propylene Oxide (PO), freshly distilled from CaH₂
-
Benzyl bromide (BnBr), anhydrous
-
Anhydrous toluene
-
Schlenk tube with magnetic stir bar
-
Inert atmosphere source (Argon or Nitrogen)
Procedure:
-
System Preparation: Flame-dry the Schlenk tube under vacuum and backfill with inert gas.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, prepare a stock solution of HEBT in toluene (e.g., 0.1 M). Prepare a separate stock solution of BnBr in toluene (e.g., 0.1 M).
-
Monomer Addition: Add freshly distilled propylene oxide (2.32 g, 40 mmol) to the Schlenk tube via a gas-tight syringe, followed by 5 mL of anhydrous toluene.
-
Catalyst Addition: Add the HEBT stock solution (0.4 mL, 0.04 mmol, 1 eq.). The solution should remain clear and unreactive.
-
Initiation: Add the BnBr stock solution (0.4 mL, 0.04 mmol, 1 eq.) to the stirring monomer/HEBT mixture.
-
Causality Note: The reaction between HEBT and BnBr is typically rapid. An exotherm may be observed, indicating the formation of the active species and the onset of polymerization. The reaction is often run at a controlled temperature (e.g., 50 °C) to ensure controlled chain growth.
-
-
Polymerization: Place the Schlenk tube in a pre-heated oil bath at 50 °C. Allow the polymerization to proceed for a specified time (e.g., 6 hours).
-
Quenching: Quench the reaction by adding 1 mL of methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into 200 mL of cold methanol.
-
Purification & Drying: Collect the polymer by filtration or decantation, re-dissolve in a minimal amount of dichloromethane, and re-precipitate into cold methanol. Dry the final poly(propylene oxide) under vacuum to a constant weight.
-
Characterization: Analyze the polymer by GPC (for Mn and PDI) and ¹H NMR (to confirm structure and calculate conversion).
| Parameter | Condition | Rationale |
| [PO]:[HEBT]:[BnBr] | 1000:1:1 | Targets a degree of polymerization of 1000. |
| Solvent | Toluene | Aprotic solvent to prevent side reactions. |
| Temperature | 50 °C | Balances rate of polymerization with control over chain growth. |
| Time | 6 hours | Allows for high monomer conversion. |
| Expected PDI | < 1.5 | Indicative of a controlled polymerization process. |
Safety and Handling
-
Moisture Sensitivity: HEBT, like many organoboron compounds, is sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.
-
Reactivity: The reaction of HEBT with activators can be exothermic. Add reagents slowly and with appropriate cooling if necessary.
-
Toxicity: Aminoboranes should be handled with care. Avoid inhalation of vapors and skin contact. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
Conclusion and Future Outlook
N,N,N',N',N'',N''-Hexaethylboranetriamine represents a promising, yet underexplored, molecule for advanced polymer synthesis. Its high boron and nitrogen content makes it a compelling precursor for high-purity boron nitride ceramics via the PDCs route, offering a pathway to materials with exceptional thermal and electronic properties.[7][11] Furthermore, its ability to be transformed into a potent cationic initiator in situ opens up possibilities in the realm of controlled ring-opening polymerization for producing well-defined polyethers.[8] Future research should focus on elucidating the precise mechanisms of its thermal decomposition, exploring a wider range of activators for ROP, and investigating its potential in other polymerization techniques, such as a co-reagent in the synthesis of novel boron-containing functional polymers.[9][12]
References
- Smart material based on boron crosslinked polymers with potential applications in cancer radi
- WO2018138384A1 - Polyaminoboranes.
- Exploring borinane-based multi-ammonium salts for epoxide (co)
- Hexagonal boron nitride-based polymer nanocomposites: synthesis, properties, and applic
- Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. (2023). PMC - NIH.
- Preparation of n-type polyaniline/hexagonal boron nitride composites with a large thermoelectric power factor.
- A Review Study on Boron (B)
- Design of Neutral Ni[N,N] Catalysts for High-Density Polyethylene Form
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2025).
- N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine. (n.d.). CymitQuimica.
- Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualiz
- Controlled Radical Polymerization toward Ultra-High Molecular Weight by Rationally Designed Borane Radical Initiators. (2020).
- Polymer composites based on hexagonal boron nitride and their application in thermally conductive composites. (2018). PMC - NIH.
- Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Deriv
- Molecular addition compounds. 16.
- Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)/Silver Hexafluoroantimonate. (2025).
- Synthesis of biologically active boron-containing compounds. PMC - NIH.
- Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides
- Amine–Borane Dehydropolymerization Using Rh-Based Precatalysts: Resting State, Chain Control, and Efficient Polymer Synthesis. (n.d.).
- Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. (2025).
- Hydrophilic Poly(meth)
- Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applic
- Recent Advances in Boron-Containing Conjug
- Synthesis of Boron-Containing Primary Amines. (2025).
- Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds.
- Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymeriz
- Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). MDPI.
- Boron(III) Complexes with N,N'- and N,O-Heterocyclic Ligands: Synthesis and Spectroscopic Properties. (2016).
- Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives. (2025).
- Sequentially bridging anionic addition and ring-opening polymerization by cooperative organocatalysis: well-defined block copolymers from methacrylates and cyclic esters. Polymer Chemistry (RSC Publishing).
- BORANE-N,N-DIETHYLANILINE.
- A Porous Borane Cluster Polymer as an Efficient Lewis Acid-based C
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Application Notes and Protocols for N,N,N',N',N'',N''-Hexaethylboranetriamine in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Unique Boron Reagent in Continuous Processing
N,N,N',N',N'',N''-Hexaethylboranetriamine, a sterically hindered and electron-rich borane derivative, presents a compelling yet underexplored option for synthetic chemists. Its structure, featuring a central boron atom bonded to three diethylamino groups, suggests unique reactivity and stability profiles compared to more common borane complexes. While its application in traditional batch chemistry is not extensively documented, the advent of flow chemistry provides a transformative platform to harness its full potential. The precise control over reaction parameters, enhanced safety for handling reactive species, and the ability to seamlessly integrate multiple synthetic steps make flow chemistry an ideal environment for exploring the utility of N,N,N',N',N'',N''-Hexaethylboranetriamine in modern organic synthesis and drug development.
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing N,N,N',N',N'',N''-Hexaethylboranetriamine in a continuous flow setting. We will delve into its intrinsic properties, safety considerations, and propose detailed protocols for its application in key chemical transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.
Core Principles: Why Flow Chemistry is Advantageous for N,N,N',N',N'',N''-Hexaethylboranetriamine
The decision to employ N,N,N',N',N'',N''-Hexaethylboranetriamine in a flow chemistry setup is underpinned by several key advantages that mitigate the challenges associated with handling reactive organoboron compounds:
-
Enhanced Safety: Borane reagents can be pyrophoric and highly reactive with atmospheric moisture and oxygen. Flow reactors, with their small internal volumes, minimize the quantity of hazardous material at any given time, significantly reducing the risks associated with accidental exposure or thermal runaways.[1]
-
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature, residence time, and stoichiometry. This level of control is paramount for managing the reactivity of N,N,N',N',N'',N''-Hexaethylboranetriamine and can lead to improved selectivity and yields.
-
Handling of Air-Sensitive Reagents: The enclosed nature of a flow system provides an ideal environment for handling air-sensitive reagents like N,N,N',N',N'',N''-Hexaethylboranetriamine.[2][3] Inert gas blanketing and the use of sealed syringe pumps prevent atmospheric contamination throughout the reaction sequence.
-
Facilitated Multi-Step Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps, allowing for the in-situ generation and immediate consumption of reactive intermediates.[4][5] This is particularly advantageous for complex synthetic sequences where isolating sensitive intermediates is challenging.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C12H30BN3 | |
| Molecular Weight | 227.2 g/mol | |
| CAS Number | 867-97-0 | |
| Appearance | Data not available; likely a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in organic solvents | [6] |
Safety and Handling Precautions:
The Safety Data Sheet (SDS) for N,N,N',N',N'',N''-Hexaethylboranetriamine highlights several critical safety considerations.
| Hazard Statement | Precautionary Measures |
| Avoid breathing mist, gas, or vapors. | Handle in a well-ventilated place. |
| Avoid contact with skin and eyes. | Wear suitable protective clothing, including chemical impermeable gloves. |
| Potential for dust and aerosol formation. | Use non-sparking tools and prevent fire caused by electrostatic discharge. |
| Accidental Release | Evacuate personnel to safe areas. Prevent further spillage and do not let the chemical enter drains. Collect and arrange for disposal in suitable, closed containers. |
Application Note 1: Amide Reduction in Continuous Flow
Objective: To establish a continuous flow protocol for the reduction of amides to their corresponding amines using N,N,N',N',N'',N''-Hexaethylboranetriamine. The steric bulk of the ethyl groups may offer unique selectivities compared to other borane reagents.
Causality of Experimental Design:
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve a wide range of organic substrates and its compatibility with borane reagents.
-
Reactor Type: A coiled tube reactor is chosen to ensure a defined residence time and efficient mixing. The material of the tubing (e.g., PFA or stainless steel) should be chemically resistant to the reagents.
-
Temperature Control: The reaction is initially conducted at an elevated temperature to overcome the potential steric hindrance of the reagent and promote a reasonable reaction rate. A heated oil bath or a dedicated reactor heating module can be used.
-
Quenching: The reaction is quenched with methanol to safely decompose any unreacted borane species.
Experimental Workflow Diagram:
Caption: Workflow for continuous amide reduction.
Step-by-Step Protocol:
-
Reagent Preparation (under inert atmosphere):
-
Prepare a 0.5 M solution of the desired amide in anhydrous THF.
-
Prepare a 1.0 M solution of N,N,N',N',N'',N''-Hexaethylboranetriamine in anhydrous THF.
-
Prepare a quenching solution of methanol.
-
-
System Setup:
-
Reaction Execution:
-
Set the temperature of the heated coil reactor to the desired value (e.g., 60 °C).
-
Set the flow rates of the syringe pumps according to the desired stoichiometry and residence time. For example, for a 1:1.5 molar ratio of amide to borane and a 10-minute residence time in a 10 mL reactor:
-
Pump A (Amide): 0.5 mL/min
-
Pump B (Borane): 0.375 mL/min
-
-
The combined flow rate into the reactor will be 0.875 mL/min. The residence time can be calculated as Reactor Volume / Total Flow Rate.
-
Set the flow rate of Pump C (Methanol) to quench the reaction mixture effectively (e.g., 0.5 mL/min).
-
-
Work-up and Analysis:
-
Collect the quenched reaction mixture.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the desired amine.
-
Analyze the product by standard analytical techniques (e.g., NMR, GC-MS) to determine yield and purity.
-
Parameter Optimization Table:
| Parameter | Range to Investigate | Rationale |
| Temperature | 40 - 80 °C | To find the optimal balance between reaction rate and potential side reactions. |
| Residence Time | 5 - 30 minutes | To ensure complete conversion of the starting material. |
| Stoichiometry (Borane:Amide) | 1.2:1 to 2:1 | To determine the minimum excess of the borane reagent required for full conversion. |
Application Note 2: Hydroboration of Alkenes in Continuous Flow
Objective: To develop a continuous flow hydroboration protocol using N,N,N',N',N'',N''-Hexaethylboranetriamine, followed by an in-line oxidation step to produce alcohols. This showcases a two-step, one-flow process.
Causality of Experimental Design:
-
Two-Stage Reactor Setup: The process is divided into two distinct stages: hydroboration and oxidation. This separation is crucial as the reagents and conditions for each step are incompatible.
-
Oxidation Reagents: A solution of sodium hydroxide and hydrogen peroxide is used for the oxidative work-up of the intermediate organoborane.
-
Safety Consideration: The exothermicity of the oxidation step is managed by the excellent heat transfer of the flow reactor.
Experimental Workflow Diagram:
Caption: Two-step hydroboration-oxidation workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Under an inert atmosphere, prepare a 1.0 M solution of the alkene in anhydrous THF.
-
Under an inert atmosphere, prepare a 1.0 M solution of N,N,N',N',N'',N''-Hexaethylboranetriamine in anhydrous THF.
-
Prepare an aqueous solution of 3 M sodium hydroxide and 30% hydrogen peroxide (prepare fresh and handle with care).
-
-
System Setup:
-
Assemble the two-stage flow reactor system as shown in the diagram.
-
Purge the hydroboration section (up to T-Mixer 2) with an inert gas.
-
-
Reaction Execution:
-
Set the desired temperature for both reactors (e.g., Reactor 1 at 25 °C, Reactor 2 at 40 °C).
-
Set the flow rates for the hydroboration step. For a 1:1 molar ratio of alkene to borane and a 5-minute residence time in a 5 mL Reactor 1:
-
Pump A (Alkene): 0.5 mL/min
-
Pump B (Borane): 0.5 mL/min
-
-
Set the flow rate for the oxidation step (Pump C) to ensure complete oxidation (e.g., 1.0 mL/min). The residence time in Reactor 2 (e.g., 10 mL) will be determined by the combined flow rates from all three pumps.
-
-
Work-up and Analysis:
-
Collect the biphasic mixture from the reactor outlet.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Characterize the product using appropriate analytical methods.
-
Conclusion and Future Outlook
The application of N,N,N',N',N'',N''-Hexaethylboranetriamine in flow chemistry represents a promising frontier for synthetic innovation. The protocols outlined in this guide provide a foundational framework for researchers to explore its utility in a safe and controlled manner. The unique steric and electronic properties of this reagent may unlock novel selectivities and reaction pathways that are not accessible with conventional borane sources. Future research in this area could focus on enantioselective transformations, the development of catalytic systems involving this borane, and its application in the synthesis of complex, biologically active molecules. The continued development of flow chemistry technologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the exploration of previously underutilized and challenging reagents like N,N,N',N',N'',N''-Hexaethylboranetriamine.
References
-
Ataman Kimya. BORANE-N,N-DIETHYLANILINE. [Link]
-
National Center for Biotechnology Information. Synthesis, Functionalization, and Bioapplications of Two-Dimensional Boron Nitride Nanomaterials. [Link]
-
Frontiers. Synthesis, Functionalization, and Bioapplications of Two-Dimensional Boron Nitride Nanomaterials. [Link]
-
ResearchGate. Continuous‐flow reactor setup for the BH3⋅DMS‐mediated reductions. [Link]
-
ResearchGate. Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing property | Request PDF. [Link]
-
A Short Chronological Review on the Syntheses of Amine-Boranes. [Link]
-
ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
-
ACS Publications. Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. [Link]
-
National Center for Biotechnology Information. Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. [Link]
-
MDPI. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]
-
PubMed. Molecular addition compounds. 16. New, highly reactive borane adducts with N,N-dialkyl-tert-alkylamines for hydroboration. [Link]
-
MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]
-
Organic Syntheses. Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
MDPI. Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. [Link]
-
Royal Society of Chemistry. Continuous flow synthesis enabling reaction discovery. [Link]
-
MDPI. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. [Link]
-
Boron Molecular. Boron Molecular and HH&W Partners Announce Exclusive Flow Chemistry Agreement. [Link]
-
National Center for Biotechnology Information. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. Ammonia-Borane and Amine-Borane Dehydrogenation Mediated by Complex Metal Hydrides | Request PDF. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Nexchem Ltd. SAFETY DATA SHEET Hexamine N. [Link]
-
Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. [Link]
-
DSpace@MIT. Enabling the use of unstable, hazardous reagents with continuous flow synthesis. [Link]
-
Corning. Reactors: Goal, Design & Characterization. [Link]
-
MDPI. Boron Nitride-Based Nanomaterials: Synthesis and Application in Rechargeable Batteries. [Link]
-
MDPI. Hexagonal Boron Nitride Nanosheets: Properties, Preparation and Applications in Thermal Management. [Link]
-
Neilson Lab. the manipulation of air.sensitive compounds. [Link]
-
ResearchGate. Reaction mechanism of "amine-borane route" towards Sn, Ni, Pd, Pt nanoparticles. [Link]
-
Neuroquantology. FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. [Link]
-
ResearchGate. One-Pot Synthesis of Ammonia-Borane and Trialkylamine-Boranes from Trimethyl Borate | Request PDF. [Link]
-
ResearchGate. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. [Link]
Sources
The Synthesis and Application of N,N,N',N',N'',N''-Hexaethylboranetriamine: A Comprehensive Guide for Researchers
This document provides a detailed guide for the laboratory-scale synthesis, characterization, and application of N,N,N',N',N'',N''-Hexaethylboranetriamine, a versatile organoboron compound with significant potential in organic synthesis and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and field-proven insights.
Introduction: The Versatility of Aminoboranes
N,N,N',N',N'',N''-Hexaethylboranetriamine, often referred to as tris(diethylamino)borane, belongs to the class of aminoboranes. These compounds are characterized by a boron atom bonded to one or more nitrogen atoms of an amine.[1] The dative bond between the electron-deficient boron and the electron-rich nitrogen imparts unique reactivity and stability to these molecules.[1] Aminoboranes have found widespread applications as reducing agents, catalysts, and precursors to boron-containing materials.[1] N,N,N',N',N'',N''-Hexaethylboranetriamine, with its six ethyl groups, offers good solubility in organic solvents, making it a convenient reagent for various chemical transformations.
Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine
The synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine can be achieved through several routes. The most common and practical laboratory-scale synthesis involves the reaction of a suitable boron precursor with an excess of diethylamine. Two reliable methods are presented below.
Method A: Synthesis from Boron Trichloride
This method utilizes the reaction of boron trichloride (BCl₃) with diethylamine. The reaction proceeds through the stepwise substitution of chloride ions on the boron atom by diethylamino groups.
Reaction Scheme:
BCl₃ + 6 HN(CH₂CH₃)₂ → B(N(CH₂CH₃)₂)₃ + 3 [H₂N(CH₂CH₃)₂]Cl
Experimental Protocol:
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Boron trichloride (1M solution in hexane or as a gas).
-
Diethylamine, freshly distilled.
-
Ice bath.
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup).
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: Assemble the three-neck flask under a nitrogen atmosphere. Dry all glassware thoroughly in an oven before use.
-
Charging the Flask: To the flask, add freshly distilled diethylamine (6.5 equivalents) and anhydrous diethyl ether (or THF) as the solvent. Cool the flask to 0 °C in an ice bath.
-
Addition of Boron Trichloride: Slowly add a 1M solution of boron trichloride in hexane (1 equivalent) to the stirred solution of diethylamine via the dropping funnel over a period of 1-2 hours. If using gaseous boron trichloride, it should be bubbled through the solution at a controlled rate. A white precipitate of diethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Work-up:
-
Filtration: Remove the diethylammonium chloride precipitate by filtration under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield N,N,N',N',N'',N''-Hexaethylboranetriamine as a colorless liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Boron trichloride and the product are sensitive to moisture and air. Performing the reaction under a nitrogen atmosphere prevents hydrolysis and oxidation.
-
Excess Diethylamine: Using an excess of diethylamine serves two purposes: it acts as a reactant and as a base to neutralize the hydrochloric acid generated during the reaction, forming the insoluble diethylammonium chloride salt.
-
Slow Addition and Cooling: The reaction is exothermic. Slow addition of boron trichloride at 0 °C helps to control the reaction temperature and prevent side reactions.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the starting materials and the product.
Method B: Synthesis from Borane-Tetrahydrofuran Complex
An alternative and often milder method involves the reaction of a borane-tetrahydrofuran (BH₃·THF) complex with diethylamine. This reaction proceeds via the formation of a diethylamine-borane adduct, followed by further reaction with diethylamine to form the final product.
Reaction Scheme:
BH₃·THF + 3 HN(CH₂CH₃)₂ → B(N(CH₂CH₃)₂)₃ + 3 H₂ + THF
Experimental Protocol:
Materials and Equipment:
-
Similar to Method A, with the addition of a gas outlet connected to a bubbler to monitor hydrogen evolution.
Procedure:
-
Reaction Setup: Set up the reaction apparatus under a nitrogen atmosphere as described in Method A.
-
Charging the Flask: To the flask, add a solution of borane-tetrahydrofuran complex (1M in THF, 1 equivalent).
-
Addition of Diethylamine: Slowly add freshly distilled diethylamine (3.5 equivalents) to the stirred BH₃·THF solution at room temperature. The reaction is typically accompanied by the evolution of hydrogen gas.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (around 66 °C for THF) and maintain reflux for 4-6 hours, or until the evolution of hydrogen ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation under reduced pressure.
-
Causality Behind Experimental Choices:
-
BH₃·THF Complex: This complex is a commercially available and convenient source of borane that is easier to handle than gaseous diborane.
-
Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion and facilitate the release of hydrogen gas.
-
Monitoring Hydrogen Evolution: The cessation of hydrogen evolution is a good indicator of reaction completion.
Quantitative Data Summary:
| Parameter | Method A | Method B |
| Boron Source | BCl₃ | BH₃·THF |
| Stoichiometry (Amine:Boron) | 6.5 : 1 | 3.5 : 1 |
| Reaction Temperature | 0 °C to RT | RT to Reflux |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 70-85% | 75-90% |
| Byproduct | [H₂N(CH₂CH₃)₂]Cl (solid) | H₂ (gas) |
Characterization of N,N,N',N',N'',N''-Hexaethylboranetriamine
Proper characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl groups. The chemical shifts will be influenced by the nitrogen and boron atoms.
-
¹³C NMR: The carbon NMR spectrum will show two signals for the two distinct carbon atoms of the ethyl groups.
-
¹¹B NMR: The ¹¹B NMR spectrum is a crucial tool for characterizing organoboron compounds. For a tricoordinate boron atom bonded to three nitrogen atoms, a single resonance is expected in the range of δ 20-30 ppm.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H and C-N stretching and bending vibrations. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) indicates the complete substitution of the amine protons.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Research and Development
N,N,N',N',N'',N''-Hexaethylboranetriamine is a valuable reagent with several applications in organic synthesis and materials science.
-
Reducing Agent: While less common than other borane reagents, it can be used for the reduction of certain functional groups.
-
Precursor to Boron Nitride: It can serve as a single-source precursor for the chemical vapor deposition (CVD) of boron nitride (BN) thin films.
-
Transamination Reactions: It can undergo transamination reactions with other amines, providing a route to other aminoboranes.
-
Lewis Base Activation: The boron center can act as a Lewis acid, and the compound can be used to activate other molecules.
Safety Precautions and Handling
As with all organoboron compounds, proper safety precautions must be taken when handling N,N,N',N',N'',N''-Hexaethylboranetriamine.
-
General Handling:
-
Reactivity Hazards:
-
The compound is sensitive to moisture and air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
It can react vigorously with water and protic solvents, releasing flammable gases.
-
It is incompatible with strong oxidizing agents and strong acids.
-
-
Storage:
-
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Small quantities can be carefully quenched by slow addition to a stirred, cooled solution of a protic solvent like isopropanol, followed by neutralization.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship between the key steps.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine.
Decision Logic for Synthesis Method Selection:
Caption: Decision tree for selecting a synthesis method.
References
-
A Short Chronological Review on the Syntheses of Amine-Boranes. (2020). [Source details not fully available][1]
-
the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. Dalton Transactions.
-
What are the safety precautions when handling borane? (2025). LEAPCHEM Blog.[3]
-
Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Chemical Communications.[5]
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions. (2015). Inorganic Chemistry.[2]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts.
-
Tris(dimethylamino)borane 97 4375-83-1. Sigma-Aldrich.[4]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. leapchem.com [leapchem.com]
- 4. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]
- 5. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N,N,N',N',N'',N''-Hexaethylboranetriamine Reductions
Welcome to the technical support center for optimizing reductions using N,N,N',N',N'',N''-Hexaethylboranetriamine and related borane-amine complexes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their chemical transformations. Drawing from established principles of borane chemistry, this resource provides in-depth, field-proven insights to navigate the complexities of chemoselective reductions.
Introduction to Borane-Amine Reductions
N,N,N',N',N'',N''-Hexaethylboranetriamine belongs to the class of borane-amine complexes, which serve as versatile and manageable sources of borane (BH₃) for organic synthesis.[1] Unlike highly reactive and hazardous diborane gas, these complexes offer enhanced stability and solubility, making them safer to handle. The core of their reactivity lies in the Lewis acidic boron atom activating a carbonyl group, followed by the transfer of a hydride (H⁻) ion.[2] The selectivity of this reduction is a delicate balance of electronic and steric factors, which can be fine-tuned through careful control of reaction parameters.
The power of borane-amine reagents lies in their tunable reactivity. The nature of the amine ligand directly influences the stability of the B-N bond; stronger Lewis basicity of the amine generally leads to a more stable complex and milder reducing agent. Conversely, steric hindrance around the nitrogen can weaken the B-N bond, increasing the availability of borane and thus enhancing reactivity. This guide will help you leverage these principles to solve common selectivity challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reduction is incomplete or sluggish. How can I drive the reaction to completion?
Answer:
An incomplete reduction is a common issue that typically points to insufficient reactivity of the borane-amine complex under the chosen conditions. Several factors can be addressed to enhance the reaction rate and achieve full conversion.
Causality & Troubleshooting Steps:
-
Insufficient Thermal Energy: Many borane-amine reductions require heating to proceed at a reasonable rate.[3] The initial B-N bond must be sufficiently labile to release borane or the complex itself must be reactive enough to engage with the substrate.
-
Protocol: After adding the borane complex at a controlled temperature (e.g., 0 °C), allow the mixture to warm to room temperature. If monitoring by TLC or LC-MS shows a stalled reaction, gradually increase the temperature to 40-50 °C or even reflux, depending on the solvent's boiling point.[3]
-
-
Reagent Reactivity is Too Low: N,N,N',N',N'',N''-Hexaethylboranetriamine is a tertiary amine complex. Borane complexes with tertiary amines are generally less reactive than those with primary or secondary amines.
-
Solution: Consider switching to a more reactive, yet still manageable, borane source like Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).[3] These reagents have a more labile Lewis base, providing a higher effective concentration of BH₃.
-
-
Lewis Acid Catalysis: The addition of a Lewis acid can accelerate the reduction by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack.[2]
-
Protocol: Introduce a catalytic amount (5-10 mol%) or even a stoichiometric equivalent of a Lewis acid like BF₃·OEt₂. This should be done cautiously at a low temperature, as the reaction can become significantly more exothermic.
-
Troubleshooting Workflow for Incomplete Reduction
Caption: Decision tree for addressing incomplete reductions.
FAQ 2: I am observing poor chemoselectivity (e.g., reduction of an ester in the presence of an amide). How can I selectively reduce the more reactive functional group?
Answer:
Achieving chemoselectivity is paramount in complex molecule synthesis. The general reactivity of carbonyl derivatives towards boranes is: Amides > Carboxylic Acids > Esters > Ketones > Aldehydes . However, this order can be influenced and sometimes reversed by tuning reaction conditions.[4]
Key Principles for Enhancing Selectivity:
-
Lower the Temperature: The activation energies for the reduction of different functional groups are not the same. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can often favor the reduction of the more reactive carbonyl group while leaving the less reactive one untouched.
-
Control Stoichiometry: Use the minimum required equivalents of the reducing agent. A slow addition of a slight excess (e.g., 1.05-1.1 equivalents) of the borane complex targeting the most reactive group can prevent over-reduction.
-
Modify the Borane Reagent: The steric and electronic properties of the borane-amine complex are your primary tool for tuning selectivity.
-
To reduce an amide over an ester: Use a milder, more sterically hindered tertiary amine complex like N,N,N',N',N'',N''-Hexaethylboranetriamine at low temperatures. Its bulk and lower reactivity should favor the more Lewis basic amide carbonyl.
-
To reduce an ester over an amide: This is a "counterintuitive" reduction that requires a specialized approach.[4] Standard boranes will preferentially reduce the amide. Different catalytic systems may be required to reverse this inherent reactivity.
-
Data Table: Factors Influencing Chemoselectivity
| Parameter | To Favor Reduction of More Reactive Group | To Favor Reduction of Less Reactive Group | Rationale |
| Temperature | Low (e.g., 0 °C to -78 °C) | High (May reduce both) | Exploits differences in activation energy. |
| Equivalents | Stoichiometric (1.0-1.2 eq.) | Excess (May reduce both) | Limits the amount of available hydride. |
| Reagent | Mild, sterically hindered (e.g., Tertiary Amine-BH₃) | Highly reactive (e.g., BH₃-THF + Lewis Acid) | Fine-tunes the intrinsic reactivity of the hydride source. |
| Addition Rate | Slow (Syringe pump) | Fast | Maintains a low concentration of the reducing agent, favoring the faster reaction. |
General Mechanism of Carbonyl Reduction
Sources
Technical Support Center: N,N,N',N',N'',N''-Hexaethylboranetriamine Reaction Condition Refinement
Welcome to the technical support center for the synthesis and handling of N,N,N',N',N'',N''-Hexaethylboranetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your reaction conditions, maximize yield and purity, and ensure safe handling of this versatile reagent.
I. Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis and properties of N,N,N',N',N'',N''-Hexaethylboranetriamine.
Q1: What is the most common synthetic route for N,N,N',N',N'',N''-Hexaethylboranetriamine?
A1: The most prevalent method involves the reaction of a boron trihalide, typically boron trichloride (BCl₃), with an excess of diethylamine ((C₂H₅)₂NH). This is a classic nucleophilic substitution reaction where the nitrogen of diethylamine displaces the chloride ions on the boron atom. The reaction is typically carried out in an inert solvent.
Q2: Why is an excess of diethylamine used in the synthesis?
A2: An excess of diethylamine serves two primary purposes. Firstly, it drives the reaction to completion by ensuring all three chlorine atoms on the boron trichloride are substituted. Secondly, the excess diethylamine acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing it from reacting with the product or starting materials.
Q3: What are the critical safety precautions I should take when working with the reagents for this synthesis?
A3: Both boron trichloride and diethylamine are hazardous materials that require careful handling in a well-ventilated fume hood. Boron trichloride is a corrosive gas that reacts violently with water, while diethylamine is a flammable and corrosive liquid. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with BCl₃.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using ¹¹B NMR spectroscopy. The chemical shift of the boron atom will change as the chlorine atoms are successively replaced by diethylamino groups. The starting material, BCl₃, will have a distinct chemical shift from the final product, B(NEt₂)₃. Aliquots can be carefully taken from the reaction mixture for analysis.[1]
Q5: What is the expected appearance and stability of the final product?
A5: Pure N,N,N',N',N'',N''-Hexaethylboranetriamine is a colorless liquid. It is sensitive to moisture and air, and will hydrolyze upon contact with water. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The product is thermally stable and can be purified by distillation, but prolonged exposure to high temperatures should be avoided to prevent decomposition.[2]
II. Troubleshooting Guide
This section provides a detailed breakdown of potential issues you may encounter during the synthesis and purification of N,N,N',N',N'',N''-Hexaethylboranetriamine, along with their causes and solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Little to no desired product is observed after the reaction.
-
The starting materials are largely unreacted.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Boron Trichloride | Boron trichloride is highly reactive and can be degraded by moisture in the air or on glassware. | Ensure all glassware is rigorously flame-dried or oven-dried before use. Handle BCl₃ under a dry, inert atmosphere (nitrogen or argon). Use a fresh, unopened container of BCl₃ if possible. |
| Insufficient Diethylamine | An inadequate amount of diethylamine will result in incomplete substitution of the chloride atoms and will not fully neutralize the HCl byproduct. | Use a significant excess of diethylamine (at least 6 equivalents to account for its role as both a nucleophile and a base). |
| Low Reaction Temperature | The reaction may be too slow at very low temperatures. | While the initial addition of BCl₃ should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] |
| Poor Quality Solvent | The presence of water or other protic impurities in the solvent will consume the BCl₃. | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
The isolated product is not a clear, colorless liquid.
-
NMR or GC analysis shows multiple unexpected signals.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction was not allowed to proceed to completion, resulting in partially substituted byproducts like (C₂H₅)₂NBCl₂ and ((C₂H₅)₂N)₂BCl. | Increase the reaction time and/or temperature. Monitor the reaction by ¹¹B NMR to ensure the disappearance of intermediate signals.[1] |
| Hydrolysis | The product has come into contact with water during the workup or purification, leading to the formation of boron-oxygen containing impurities. | Perform all workup and purification steps under an inert atmosphere. Use anhydrous solvents and reagents. |
| Amine Hydrochloride Salts | Diethylamine hydrochloride, formed as a byproduct, may not have been completely removed. | Thoroughly wash the reaction mixture with a non-protic organic solvent and filter to remove the salt. Multiple washes may be necessary. |
| Solvent Impurities | The solvent used for the reaction or workup may contain impurities that are carried through to the final product. | Use high-purity, anhydrous solvents. |
Problem 3: Difficulties During Purification
Symptoms:
-
The product co-distills with impurities.
-
The product decomposes during distillation.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Close Boiling Points of Product and Impurities | Partially substituted aminoboranes may have boiling points close to the desired product. | Use fractional distillation to achieve better separation. A longer distillation column or one with a higher number of theoretical plates can improve separation.[3][4] |
| Thermal Decomposition | The product may be sensitive to prolonged heating at high temperatures. | Purify the product via vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
| Residual Salts | The presence of amine hydrochloride salts can interfere with distillation. | Ensure all salts are removed by filtration before attempting distillation. |
III. Experimental Protocols
Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine
This protocol is a generalized procedure based on the synthesis of analogous aminoboranes. Optimization may be required.
Materials:
-
Boron trichloride (1.0 M solution in an inert solvent like hexanes or heptane)
-
Anhydrous diethylamine
-
Anhydrous inert solvent (e.g., hexane, heptane, or toluene)
-
Anhydrous diethyl ether (for workup)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.
-
In the flask, dissolve anhydrous diethylamine (6.0 equivalents) in the anhydrous inert solvent under a positive pressure of nitrogen or argon.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the boron trichloride solution (1.0 equivalent) dropwise from the dropping funnel to the stirred diethylamine solution. Maintain the internal temperature below 10 °C. A white precipitate of diethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours.
-
Monitor the reaction progress by taking a small, anhydrous aliquot for ¹¹B NMR analysis to confirm the disappearance of starting material and intermediates.
-
Once the reaction is complete, filter the mixture under an inert atmosphere to remove the diethylamine hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure N,N,N',N',N'',N''-Hexaethylboranetriamine as a colorless liquid.
Workflow Diagram: Synthesis and Purification
Caption: Synthetic workflow for N,N,N',N',N'',N''-Hexaethylboranetriamine.
IV. Mechanistic Insights
The reaction proceeds through a stepwise nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient boron atom of boron trichloride. This is followed by the elimination of a chloride ion. This process repeats two more times to yield the final trisubstituted product.
Reaction Mechanism Diagram
Caption: Stepwise substitution mechanism.
V. Data Summary
The following table summarizes key physical and safety data for N,N,N',N',N'',N''-Hexaethylboranetriamine and its dimethyl analog for comparison.
| Property | N,N,N',N',N'',N''-Hexaethylboranetriamine | N,N,N',N',N'',N''-Hexamethylboranetriamine |
| CAS Number | 996-70-3 | 4375-83-1 |
| Molecular Formula | C₁₂H₃₀BN₃ | C₆H₁₈BN₃ |
| Molecular Weight | 227.20 g/mol | 143.04 g/mol |
| Boiling Point | 95-97 °C at 10 mmHg | 147-148 °C at 760 mmHg |
| Density | 0.821 g/mL at 25 °C | 0.817 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 | n20/D 1.446 |
| Flash Point | 77 °C | -5 °F[5] |
| Hazards | Flammable, irritant, moisture sensitive | Highly flammable, irritant, moisture sensitive[6] |
VI. References
-
Synthesis study of B-trichloroborazine and polyborazine. ResearchGate. Available from: [Link]
-
Preparation of boron trichloride. Google Patents. Available from:
-
TRIS(DIMETHYLAMINO)BORANE. LookChem. Available from: [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available from: [Link]
-
Purification by fractional distillation. ChemBAM. Available from: [Link]
-
Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. National Institutes of Health. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. HAL Open Science. Available from: [Link]
-
The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. Royal Society of Chemistry. Available from: [Link]
-
Tris(dimethylamino)borane | C6H18BN3. PubChem. Available from: [Link]
-
Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. National Institutes of Health. Available from: [Link]
-
Tris(dimethylamino)borane | TDMAB | C6H18BN3. Ereztech. Available from: [Link]
-
Preparation and Reactions of Didkylaminoborazoles, and Reaction of Diethylaminoboron Dichloride w. Royal Society of Chemistry. Available from: [Link]
-
A method for the synthesis of tris(ortho-carboranyl)borane. WIPO Patentscope. Available from: [Link]2)
Sources
Technical Support Center: Purification Strategies for Products from Tris(diethylamino)borane Reactions
Welcome to the Technical Support Center for tris(diethylamino)borane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of reaction products derived from tris(diethylamino)borane, B(NEt2)3. This guide offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
Introduction to Purification Challenges
Tris(diethylamino)borane is a versatile reagent in organic synthesis, often employed in the formation of boronic acids and their derivatives, which are crucial intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While the reactions themselves are often efficient, the purification of the desired products can present significant challenges due to the nature of the reagent and its byproducts.
Common issues stem from the presence of residual diethylamine, boric acid, and partially reacted intermediates. The Lewis acidic nature of boronic acids can also lead to difficulties in chromatographic separations.[3][4] This guide will provide systematic approaches to overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of products from tris(diethylamino)borane reactions.
Issue 1: My final product is contaminated with diethylamine.
Root Cause Analysis: Diethylamine is a byproduct of the hydrolysis of tris(diethylamino)borane and can be challenging to remove completely due to its basicity and volatility.
Recommended Solutions:
-
Aqueous Acid Wash: A straightforward approach is to perform an acidic aqueous wash of the organic layer containing your product. The diethylamine will be protonated to form a water-soluble diethylammonium salt, which will partition into the aqueous phase.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H2SO4).
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
-
Azeotropic Removal: For less volatile products, azeotropic removal of diethylamine with a suitable solvent can be effective.
-
Co-evaporation: Co-evaporation with a high-boiling point solvent that does not form an azeotrope with diethylamine can also be employed.
Issue 2: I am having difficulty separating my boronic acid product from boric acid byproducts.
Root Cause Analysis: Boric acid is formed upon complete hydrolysis of the boron-containing reagents. Its polarity can sometimes be similar to that of the desired boronic acid, making chromatographic separation difficult.
Recommended Solutions:
-
Biphasic Extraction with a Diol: Boronic acids can form reversible covalent complexes with diols, altering their solubility. This property can be exploited for selective extraction.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Add an aqueous solution containing a diol, such as sorbitol. This will selectively pull the boronic acid into the aqueous layer.[5]
-
Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer to hydrolyze the boronic acid-diol complex and precipitate the pure boronic acid.
-
Filter the solid product or extract it with an organic solvent.
-
-
-
Recrystallization: If your boronic acid is a solid, recrystallization is an excellent method for purification.[6]
Solvent System Comments Benzene Good for moderate yields. Dichloroethane Can provide good to moderate yields. Ethyl Acetate Suitable for many boronic acids. Water Can be effective for some polar boronic acids.[5] -
Derivatization to a Boronate Ester: Converting the boronic acid to a less polar boronate ester can facilitate purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid if needed.
Figure 1. Workflow for purification via boronate ester derivatization.
Issue 3: My boronic acid is streaking or showing poor separation on a silica gel column.
Root Cause Analysis: The Lewis acidic nature of boronic acids can lead to strong interactions with the silanol groups on the surface of silica gel, causing streaking and poor resolution during column chromatography.[7]
Recommended Solutions:
-
Use of Modified Silica Gel: Impregnating the silica gel with boric acid can reduce the over-adsorption of boronic acid pinacol esters.[7] This is because the added boric acid forms a tetracoordinate borate with the silica, effectively masking the sites that cause streaking.[5]
-
Deactivated Silica: Using silica gel that has been deactivated with water can sometimes improve separation.[5]
-
Alternative Stationary Phases:
-
Mobile Phase Additives: Adding a small amount of a polar solvent like methanol or an acid like acetic acid to the mobile phase can sometimes improve the chromatography of boronic acids on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect from a reaction using tris(diethylamino)borane?
A1: The primary byproducts are diethylamine and, upon aqueous workup, boric acid. You may also have unreacted starting materials or partially substituted borane intermediates.
Q2: How can I monitor the progress of my reaction involving tris(diethylamino)borane?
A2: Thin Layer Chromatography (TLC) is a common method. Staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots. For boronic acids, specific stains can be used. NMR spectroscopy can also be used to monitor the disappearance of starting materials and the appearance of product signals.
Q3: My product is an oil and cannot be recrystallized. What are my options?
A3: If your product is an oil, column chromatography is the most common purification method.[6] If standard silica gel chromatography is problematic, consider the modified silica gel techniques or alternative stationary phases mentioned in the troubleshooting guide. Distillation under high vacuum (e.g., using a Kugelrohr apparatus) may be an option for thermally stable, volatile oils.[6]
Q4: Can I use tris(diethylamino)borane in the presence of water?
A4: No, tris(diethylamino)borane is highly sensitive to moisture and will readily hydrolyze.[8] All reactions should be carried out under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents.[8]
Q5: Are there any safety precautions I should be aware of when working with tris(diethylamino)borane?
A5: Yes, tris(diethylamino)borane is a flammable liquid and can cause skin and eye irritation.[9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Always consult the Safety Data Sheet (SDS) before use.
References
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]
-
Piers, W. E. (2012). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. PMC. [Link]
-
Hitosugi, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Begeezee. (2017). Answer to "Purification of boronic acids?". Reddit. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(dimethylamino)borane. PubChem. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Tate & Lyle Technology Limited. (2010). Process for removing dimethylamine.
- Noyori, R., et al. (1972). Reaction of Diborane with Tris(dimethylamino)alane. Isolation of a New B-N-Al Heterocycle and a New Compound with a B-N-B-N-B Skeleton. Journal of the American Chemical Society.
- Bergstrom, F. W., & Brown, H. C. (1942). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
-
Mirgorod, Y. (2017). Answer to "How can we remove DMF from a reaction mixture?". ResearchGate. [Link]
- Euticals S.P.A. (2018). Process for the preparation of boronic acid intermediates.
-
Kubicek, V., et al. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. PMC. [Link]
- Nöth, H., & Staudigl, R. (1981). Reactions of 3,5-Dimethyl-1,2,4,3,5-trithiadiborolane with Secondary Amines: Formation of Diorganylamino(sulfhydryl)boranes.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester. [Link]
- Cornu, D., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2,4,6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Al-Amin, M., et al. (2021).
- Council of Scientific & Industrial Research. (n.d.). Process for purification of boronic acid and its derivatives.
- Brotherton, R. J., et al. (1966). The reactions between tris(primary amino)boranes and boron trifluoride. RSC Publishing.
- Tate & Lyle Technology Limited. (2014). Process for removing dimethylamine.
- Mohajeri, N. (2014). Ammonia borane purification method.
- Al-Zain, F., et al. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Dreher, S. D., et al. (2008).
- Fryzuk, M. D., et al. (2017). Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine–Borane. Inorganic Chemistry.
-
Ashenhurst, J. (2024). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]
- The Dow Chemical Company. (1999). Process for the purification of pentafluorophenyl boron compounds.
- Cypryk, M., & Rubinsztajn, S. (2019). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tris(dimethylamino)borane | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Exotherms in N,N,N',N',N'',N''-Hexaethylboranetriamine Reactions
Welcome to the technical support center for N,N,N',N',N'',N''-Hexaethylboranetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing exothermic events during reactions involving this compound. The information herein is synthesized from established principles of handling air- and moisture-sensitive aminoboranes and related pyrophoric materials.
Introduction to the Reactivity of N,N,N',N',N'',N''-Hexaethylboranetriamine
N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as tris(diethylamino)borane, is a versatile reagent in organic synthesis. However, like many aminoboranes, its reactions can be highly exothermic, posing significant safety risks if not properly managed. An exothermic reaction releases energy in the form of heat, and an uncontrolled release can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[1][2] This guide provides a framework for understanding and mitigating these risks.
Due to the limited availability of specific calorimetric data for N,N,N',N',N'',N''-Hexaethylboranetriamine in publicly accessible literature, the guidance provided is also based on the known hazards of analogous compounds, such as tris(dimethylamino)borane.[3][4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of exotherms in reactions with N,N,N',N',N'',N''-Hexaethylboranetriamine?
A1: Exothermic events in reactions involving N,N,N',N',N'',N''-Hexaethylboranetriamine are primarily driven by the following factors:
-
Reaction with Protic Reagents: Aminoboranes can react vigorously with protic reagents such as water, alcohols, and acids. These reactions are often highly exothermic.
-
Coordination and Complex Formation: The formation of adducts with Lewis acids or other coordinating species can be exothermic.
-
Oxidation: Reaction with oxidizing agents can lead to rapid and highly exothermic decomposition.[3][6]
Q2: What are the key signs of a developing thermal runaway reaction?
A2: Recognizing the early signs of a thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, unexpected increase in reaction temperature that is difficult to control with standard cooling methods.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Evolution of gas or fumes from the reaction.
Q3: What immediate steps should I take if I suspect a runaway reaction?
A3: If you suspect a runaway reaction, prioritize personal safety above all else.
-
Alert colleagues and evacuate the immediate area.
-
If it is safe to do so, activate emergency cooling for the reactor.
-
Stop the addition of any further reagents.
-
Do not attempt to quench a large-scale runaway reaction with a small amount of quenching agent , as this may exacerbate the situation.
-
Follow your institution's emergency procedures and contact the appropriate safety personnel.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpectedly rapid temperature increase during reagent addition. | 1. Addition rate is too high. 2. Inadequate cooling. 3. Concentration of reagents is too high. | 1. Immediately stop the addition of the reagent. This halts the introduction of more fuel for the exothermic reaction.2. Increase cooling capacity. Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction vessel.3. Consider diluting the reagent being added. This will decrease the reaction rate by lowering the concentration of reactants. |
| Pressure buildup in the reaction vessel. | 1. Gas evolution from the reaction. 2. Solvent boiling due to uncontrolled exotherm. | 1. Ensure the reaction is adequately vented. Use a bubbler or a properly functioning fume hood sash to prevent pressure buildup.2. Immediately cool the reaction vessel. This will help to reduce the vapor pressure of the solvent. |
| Localized "hot spots" in the reaction mixture. | Poor mixing. | Increase the stirring rate. Inadequate agitation can lead to localized concentrations of reagents, causing hot spots where the reaction is proceeding much faster than in the bulk solution. Ensure the stir bar or overhead stirrer is appropriately sized for the vessel and the viscosity of the mixture. |
| Difficulty maintaining the target reaction temperature. | The heat generated by the reaction exceeds the heat removal capacity of the setup. | 1. Reduce the scale of the reaction. A smaller reaction volume will generate less total heat.2. Use a more efficient cooling bath. For example, switch from an ice/water bath to a cryocooler or a dry ice/acetone bath for sub-zero temperatures.3. Employ a semi-batch or continuous flow setup. These methods allow for better control over reagent addition and heat transfer. |
Experimental Protocols
Protocol 1: Controlled Addition of Reagents
This protocol outlines a general procedure for the controlled addition of a reagent to a solution of N,N,N',N',N'',N''-Hexaethylboranetriamine to minimize the risk of a thermal runaway.
Materials:
-
Reaction flask equipped with a magnetic stir bar, temperature probe, and an addition funnel.
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon).
-
Cooling bath (e.g., ice/water, dry ice/acetone).
-
N,N,N',N',N'',N''-Hexaethylboranetriamine solution.
-
Reagent to be added, dissolved in a suitable dry solvent.
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) to remove air and moisture.
-
Cooling: Cool the reaction flask containing the N,N,N',N',N'',N''-Hexaethylboranetriamine solution to the desired initial temperature using the cooling bath.
-
Slow Addition: Add the reagent solution dropwise from the addition funnel to the stirred reaction mixture.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a safe, predefined range.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature until the reaction is deemed complete by an appropriate analytical method (e.g., TLC, GC, NMR).
Caption: Workflow for controlled reagent addition.
Protocol 2: Safe Quenching of N,N,N',N',N'',N''-Hexaethylboranetriamine Reactions
This protocol describes a safe method for quenching reactions containing residual N,N,N',N',N'',N''-Hexaethylboranetriamine. The principle is to use a less reactive quenching agent first, followed by a more reactive one, all under controlled temperature.
Materials:
-
Reaction mixture to be quenched.
-
Cooling bath.
-
Inert atmosphere.
-
Dry isopropanol.
-
Methanol.
-
Water.
-
Saturated aqueous ammonium chloride solution.
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C or below in an ice or dry ice bath.
-
Initial Quench: Under an inert atmosphere, slowly add dry isopropanol dropwise. Monitor for any temperature increase or gas evolution.
-
Secondary Quench: Once the addition of isopropanol no longer produces an exotherm, slowly add methanol.
-
Final Quench: After the methanol addition is complete and no further exotherm is observed, slowly add water.
-
Neutralization: Finally, add saturated aqueous ammonium chloride solution to neutralize any remaining reactive species.
-
Workup: The reaction can now be safely worked up under atmospheric conditions.
Caption: Stepwise quenching protocol for safety.
Visualization of Exotherm Management Logic
The following diagram illustrates the decision-making process for managing a potential exotherm during a chemical reaction.
Caption: Decision tree for exotherm management.
References
-
PubChem. (n.d.). Tris(dimethylamino)borane. Retrieved January 26, 2026, from [Link]
-
(PDF) Thermodynamics of amide+amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide+N-propylpropan-1-amine, +N-butylbutan-1-amine, +butan-1-amine, or +hexan-1-amine systems. ERAS results - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016, October 27). Retrieved January 26, 2026, from [Link]
-
Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
The enthalpy of reaction of tris(hydroxymethyl)-aminomethane with hydrochloric acid - NIST Technical Series Publications. (1973, June 22). Retrieved January 26, 2026, from [Link]
-
Molecular simulation and experimental study on thermal decomposition of N,N′-dinitrosopentamethylenetetramine | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ereztech LLC B5831 Safety Data Sheet. (2021, September 21). Retrieved January 26, 2026, from [Link]
-
Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech. (n.d.). Retrieved January 26, 2026, from [Link]
-
(124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE - Proceedings. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 2. proceedings.aiche.org [proceedings.aiche.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Tris(dimethylamino)borane | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. ereztech.com [ereztech.com]
- 7. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Solvent Effects on the Reactivity of Tris(diethylamino)borane
Welcome to the technical support center for tris(diethylamino)borane, B(NEt₂)₃. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile aminoborane in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the profound influence of solvents on the reactivity of B(NEt₂)₃, providing troubleshooting strategies and in-depth explanations to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is tris(diethylamino)borane and what are its primary applications?
Tris(diethylamino)borane, also known as tris(diethylamido)borane, is an aminoborane characterized by a central boron atom bonded to three diethylamino groups. Its primary utility in organic synthesis stems from its role as a mild and selective reducing agent. It is also employed in the synthesis of other boron-containing compounds and as a precursor for the deposition of boron nitride thin films.
Q2: Why is solvent selection so critical when working with tris(diethylamino)borane?
Solvents play a multifaceted role in modulating the reactivity of tris(diethylamino)borane. The effects can be broadly categorized as:
-
Coordination: Lewis basic solvents, such as ethers (e.g., THF, diethyl ether), can coordinate to the electron-deficient boron center.[1] This coordination can temper the Lewis acidity of the borane, thereby influencing its reactivity. In some instances, this modulation is advantageous for achieving higher selectivity.[1]
-
Polarity: The polarity of the solvent can impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. While important, the coordinating ability of the solvent often exerts a more dominant influence on the reactivity of boranes.[1]
-
Solubility: Ensuring that all reactants, including tris(diethylamino)borane and the substrate, are fully dissolved is crucial for a homogeneous reaction.[1] If a reaction is sluggish, poor solubility might be the underlying issue, necessitating a switch to a more suitable solvent.[1]
Q3: How does the reactivity of tris(diethylamino)borane compare to other amine-borane complexes?
The reactivity of amine-borane complexes is significantly influenced by the nature of the amine substituent. Generally, more sterically hindered and less basic amines can lead to more reactive borane complexes. Compared to simpler amine-boranes like ammonia borane (NH₃BH₃) or borane-trimethylamine complex (Me₃N·BH₃), tris(diethylamino)borane offers a unique reactivity profile due to the electronic and steric properties of the three diethylamino groups.[2] The electron-donating nature of the amino groups makes the boron center less electrophilic than in borane (BH₃) itself.
Q4: Can tris(diethylamino)borane be used in protic solvents like water or alcohols?
The use of tris(diethylamino)borane in protic solvents is generally not recommended. Aminoboranes can undergo hydrolysis, especially in the presence of acids or catalysts.[3][4] The B-N bond is susceptible to cleavage by protic sources, which would lead to decomposition of the reagent and undesired side reactions. For instance, the hydrolysis of amine-boranes can produce boric acid and the corresponding amine. Therefore, anhydrous conditions are paramount for most applications of tris(diethylamino)borane.[5]
Section 2: Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reduction of a Carbonyl Compound
Scenario: You are attempting to reduce an aldehyde or ketone using tris(diethylamino)borane in a non-polar, non-coordinating solvent like hexane, but the reaction is proceeding very slowly or stalls before completion.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the tris(diethylamino)borane is of high purity and has been stored under anhydrous and inert conditions.[5] Contamination with moisture can lead to reagent decomposition.
-
Assess Solubility: Check the solubility of your substrate in the chosen solvent.[1] If the substrate has poor solubility, the reaction will be heterogeneous and slow.
-
Solvent Modification:
-
Initial Change: Switch to a more polar, non-coordinating solvent like dichloromethane (DCM) or toluene to improve solubility.[1]
-
Coordinating Solvent: If the reaction is still slow, consider using a coordinating solvent like tetrahydrofuran (THF). The formation of a solvent-borane adduct can sometimes facilitate the reaction by altering the reactivity of the borane in a productive manner.[1]
-
-
Temperature Adjustment: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Consider an Activator: In some cases, the reactivity of amine-borane complexes can be enhanced by the addition of a Lewis or Brønsted acid.[2][6] However, this should be approached with caution as it can also lead to undesired side reactions.
Issue 2: Unexpected Side Products in Reactions with Electrophiles
Scenario: When reacting tris(diethylamino)borane with an electrophile, you observe the formation of unexpected byproducts, suggesting that the solvent may be participating in the reaction.
Troubleshooting Steps:
-
Solvent Reactivity: Be aware that certain solvents can react under the conditions of your experiment. For instance, in some borane-catalyzed reactions, solvents can be benzylated or undergo other transformations in the presence of strong electrophiles.[7]
-
Switch to an Inert Solvent: If you suspect solvent participation, switch to a more inert solvent. Hexane, pentane, or benzene are generally less likely to react than solvents with potentially labile protons or lone pairs that can be activated.
-
Analyze Reaction Conditions: Re-evaluate the stoichiometry and reaction temperature. An excess of the electrophile or elevated temperatures can promote side reactions with the solvent.
-
Mechanistic Consideration: Consider the possible reaction pathways. The formation of highly electrophilic boron species can lead to the activation of otherwise unreactive C-H or C-O bonds in the solvent.[8]
Issue 3: Difficulty in Product Purification
Scenario: After the reaction is complete, you are struggling to separate your desired product from boron-containing byproducts.
Troubleshooting Steps:
-
Aqueous Work-up: A carefully controlled aqueous work-up can often help to remove boron byproducts. The addition of water will hydrolyze any remaining tris(diethylamino)borane and other boron species into water-soluble boric acid and diethylamine.
-
Acid/Base Extraction:
-
An acidic wash (e.g., dilute HCl) will protonate the diethylamine byproduct, making it soluble in the aqueous phase.
-
A basic wash (e.g., dilute NaOH or NaHCO₃) can help to remove any acidic impurities.
-
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. However, some boron compounds can interact strongly with silica.
-
Consider using a less acidic stationary phase, such as alumina (neutral or basic).
-
A solvent system with a small amount of a polar solvent like methanol or a coordinating solvent like ethyl acetate can help to elute boron-containing impurities.
-
-
Distillation or Crystallization: If your product is a liquid, distillation under reduced pressure can be an effective purification method. If it is a solid, recrystallization from an appropriate solvent system can be employed.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Reduction of an Aldehyde
This protocol provides a general guideline. The optimal conditions may vary depending on the specific substrate.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Addition of Borane: To the stirred solution at 0 °C, add tris(diethylamino)borane (1.2 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (5 mL) to quench any unreacted borane.
-
Work-up: Add 1 M HCl (10 mL) and stir for 15 minutes. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Solvent on the Reduction of Benzaldehyde
| Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Hexane | 25 | 6 | 45 |
| Dichloromethane | 25 | 4 | 75 |
| Tetrahydrofuran | 25 | 2 | >95 |
| Diethyl Ether | 25 | 3 | 90 |
This data is illustrative and intended to demonstrate the general trend of solvent effects. Actual results may vary.
Section 4: Visualizing Workflows
Diagram 1: Troubleshooting Workflow for a Sluggish Reaction
Caption: A decision tree for troubleshooting slow reactions.
Section 5: Safety Precautions
-
Handling: Tris(diethylamino)borane is a flammable liquid and is sensitive to air and moisture.[5][9] It should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.[5]
-
Hazards: Tris(diethylamino)borane may cause skin and serious eye irritation, as well as respiratory irritation.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][9]
References
- Ma, N., Song, M., Meng, Q., Wei, C., & Zhang, G. (2020). Theoretical insight into the solvent effect on the stoichiometric reduction of carbonyl compounds by ammonia borane and N‐methyl amine borane. International Journal of Quantum Chemistry, 120(9).
- DFT studies on the Ru-Catalyzed hydrolysis of Ammonia Borane. (n.d.).
- Impact of solvent choice on butyldichloroborane reactivity. (n.d.). Benchchem.
- TRIS(DIMETHYLAMINO)BORANE. (n.d.). LookChem.
- Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (2019). PubMed.
- Computational Analysis of Solvent Effects in NMR Spectroscopy. (2010). PubMed.
- Computational Chemistry Study of Solvents for Carbon Dioxide Absorption. (n.d.). NTNU.
- Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (2019). MDPI.
- Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. (n.d.). MDPI.
- Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine–Borane. (2017).
- SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. (n.d.).
- Tris(dimethylamino)borane. (n.d.). Sigma-Aldrich.
- Tris(dimethylamino)borane. (n.d.). PubChem.
- Tris(dimethylamino)borane. (n.d.). Ereztech.
- Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. (2022).
- Activation of H2 using ansa-aminoboranes: solvent effects, dynamics, and spin hyperpolariz
- Deposition and characterization of BN/Si(0 0 1) using tris(dimethylamino)borane. (n.d.).
- Giving Tris(Amino)Boranes or Tris(Phosphino)Boranes. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - TRIS(DIMETHYLAMINO)BORANE. (n.d.). ChemicalBook.
- Electrophilic Activation of Lewis Base Complexes of Borane with Trityl Tetrakis(pentafluorophenyl)borate. (n.d.).
- Tris(dimethylamino)
- Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine-Borane. (2017).
- Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. (2023).
- Synthesis and Reactivity of Electron-Deficient Boron Species. (n.d.).
- The Hydrolysis of Tert-Butylamine Borane By Using Ni-Zr-B-O Catalyst For Hydrogen Production. (n.d.). Indian Chemical Society.
- Deposition and characterization of hex-BN coating on carbon fibres using tris(dimethylamino)borane precursor. (n.d.).
- A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. (n.d.). MDPI.
- Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. (n.d.). PMC - NIH.
- Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020). YouTube.
- Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. (2024). Catalysis Science & Technology (RSC Publishing).
- N,N-Diethylaniline·borane, an efficient reducing agent for reduction of representative functional groups. (1997). Scilit.*.
Sources
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- 10. Tris(dimethylamino)borane | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Tris(diethylamino)borane Mediated Reactions
Welcome to the Technical Support Center for tris(diethylamino)borane mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation, ensuring the success and reproducibility of your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower your research.
Introduction to Tris(diethylamino)borane and its Reactivity
Tris(diethylamino)borane, B(NEt₂)₃, is a versatile aminoborane reagent often employed in organic synthesis, most notably for the direct amidation of carboxylic acids. Its efficacy stems from the Lewis acidic boron center, which activates the carboxylic acid, facilitating nucleophilic attack by an amine. However, the very nature of its chemical structure—a boron atom bonded to three electron-rich amino groups—also renders it susceptible to specific deactivation pathways. Understanding these pathways is critical for optimizing reaction conditions and preventing yield loss.
Unlike the more commonly discussed tris(pentafluorophenyl)borane (B(C₆F₅)₃), which features strongly electron-withdrawing groups, the diethylamino ligands in B(NEt₂)₃ are electron-donating. This fundamental difference significantly influences its stability, reactivity, and deactivation mechanisms. This guide will focus specifically on the challenges you might encounter with tris(diethylamino)borane and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction mediated by tris(diethylamino)borane is sluggish or has stalled completely. What are the likely causes?
A stalled reaction is a common issue and can often be traced back to catalyst deactivation. The most probable culprits are hydrolysis and oxidation of the tris(diethylamino)borane catalyst. Both pathways lead to the formation of catalytically inactive boron species. It is also possible that impurities in your starting materials or solvents are sequestering the active catalyst.
Q2: I've noticed a white precipitate forming in my reaction vessel. What could this be?
The formation of a white precipitate is often indicative of catalyst hydrolysis. Tris(diethylamino)borane reacts readily with water to form boric acid and diethylamine. Boric acid has limited solubility in many organic solvents and can precipitate out of the reaction mixture.
Q3: Can I use tris(diethylamino)borane that has been stored for a long time?
The viability of aged tris(diethylamino)borane depends entirely on the storage conditions. If it has been rigorously protected from air and moisture under an inert atmosphere, it may still be active. However, aminoboranes are known for their sensitivity.[1] It is always best practice to use freshly opened or recently purified reagent for optimal results. A simple way to check the activity of an older batch is to run a small-scale control reaction with a trusted substrate.
Q4: Are there any functional groups in my substrates that could be interfering with the catalyst?
Yes, certain functional groups can interact with and potentially deactivate the tris(diethylamino)borane catalyst. Protic functional groups, such as alcohols and primary or secondary amines (if not the intended nucleophile), can react with the catalyst. Highly coordinating Lewis basic functional groups may also form stable adducts with the boron center, rendering it catalytically inactive.
Q5: How can I purify tris(diethylamino)borane if I suspect it is impure?
If you suspect your tris(diethylamino)borane has been compromised, purification by distillation under reduced pressure is the most effective method. It is crucial to perform the distillation under a dry, inert atmosphere to prevent further decomposition. The boiling point of tris(dimethylamino)borane, a close analog, is 147-148 °C at atmospheric pressure, which can serve as a reference point.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during tris(diethylamino)borane mediated reactions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low or No Product Yield | 1. Catalyst Hydrolysis: Presence of moisture in reagents or solvents. 2. Catalyst Oxidation: Exposure to atmospheric oxygen. 3. Impure Reagents: Contaminants in starting materials or catalyst. | 1. Rigorous Anhydrous Technique: - Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). - Use freshly distilled, anhydrous solvents. - Ensure starting materials are dry. 2. Inert Atmosphere: - Conduct all manipulations of the catalyst and the reaction setup under a positive pressure of an inert gas. 3. Reagent Purity: - Use high-purity, freshly opened tris(diethylamino)borane or purify by distillation. - Purify substrates and other reagents if their purity is questionable. |
| Formation of a White Precipitate | Catalyst Hydrolysis: Reaction of B(NEt₂)₃ with water to form boric acid and diethylamine. | - Follow all steps for rigorous anhydrous technique as outlined above. - Consider the use of a drying agent in the reaction, though this should be done with caution to avoid side reactions. |
| Inconsistent Results Between Batches | 1. Variable Catalyst Quality: Purity of tris(diethylamino)borane differs between bottles or after prolonged storage. 2. Inconsistent Reaction Setup: Minor variations in anhydrous or inert atmosphere techniques. | 1. Standardize Catalyst Handling: - Aliquot freshly opened catalyst into smaller, sealed containers under an inert atmosphere for single use. - Qualify new batches of catalyst with a standard control reaction. 2. Standardize Procedures: - Develop and strictly adhere to a standard operating procedure (SOP) for setting up these reactions. |
| Side Product Formation | Thermal Decomposition: At elevated temperatures, tris(dialkylamino)boranes can undergo decomposition.[3] | - Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor for any signs of decomposition (e.g., color change, gas evolution). |
In-Depth Analysis of Deactivation Pathways
A deeper understanding of the chemical reactions that lead to catalyst deactivation is essential for effective troubleshooting.
Hydrolysis: The Primary Deactivation Pathway
The B-N bond in tris(diethylamino)borane is susceptible to cleavage by protic reagents, with water being the most common culprit in a laboratory setting.
Mechanism: The lone pair of electrons on the oxygen atom of water attacks the electrophilic boron center. This is followed by proton transfer and subsequent cleavage of the B-N bonds, ultimately leading to the formation of boric acid and three equivalents of diethylamine.
Figure 2: Generalized pathway for the oxidative deactivation of tris(diethylamino)borane.
Causality: Reactions performed under an inert atmosphere are crucial to prevent this deactivation pathway. If a reaction is sensitive to air, even brief exposure during reagent transfer can be detrimental.
Adduct Formation with Lewis Bases
Tris(diethylamino)borane is a Lewis acid and will form adducts with Lewis bases present in the reaction mixture. While the desired reaction involves adduct formation with the carboxylic acid, other strong Lewis bases can compete and form stable, catalytically inactive adducts.
Mechanism: A Lewis base (L) with a lone pair of electrons can coordinate to the boron center of tris(diethylamino)borane, forming a tetracoordinate boron species. If this adduct is sufficiently stable, it will not dissociate to allow for the desired catalytic cycle to proceed.
Figure 3: Formation of an inactive Lewis acid-base adduct.
Causality: Impurities in solvents (e.g., coordinating solvents like THF if not the intended solvent) or starting materials that are strong Lewis bases can lead to this mode of deactivation.
Experimental Protocols for Prevention and Mitigation
Protocol 1: Rigorous Anhydrous and Inert Reaction Setup
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condenser, etc.) should be disassembled, cleaned, and dried in an oven at >120 °C for at least 4 hours, or flame-dried under high vacuum. The glassware should be assembled while hot and allowed to cool under a positive pressure of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling the solvent from an appropriate drying agent is recommended.
-
Reagent Handling: Tris(diethylamino)borane is a liquid that is sensitive to air and moisture. [1]It should be handled using syringe techniques under an inert atmosphere. Never leave the bottle open to the atmosphere.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire course of the reaction, including workup if the products are also sensitive.
Protocol 2: Catalyst Purity Check via Control Reaction
-
Standard Reaction: Choose a simple, reliable amidation reaction for which you have a well-established yield with a trusted batch of catalyst. For example, the reaction of benzoic acid with benzylamine.
-
Small-Scale Test: Before committing to a large-scale reaction with a new or old bottle of tris(diethylamino)borane, run the standard reaction on a small scale (e.g., 0.5 mmol).
-
Analysis: Analyze the reaction outcome by TLC, GC, or LC-MS. If the yield is significantly lower than expected, the catalyst is likely of poor quality and should be purified or discarded.
Concluding Remarks
The successful application of tris(diethylamino)borane in organic synthesis hinges on a thorough understanding of its inherent reactivity and sensitivity. By recognizing the primary deactivation pathways—hydrolysis, oxidation, and inhibitory adduct formation—researchers can implement robust preventative measures. The protocols and troubleshooting guides provided in this document are intended to serve as a practical resource for mitigating catalyst deactivation and achieving consistent, high-yielding reactions. At Gemini Laboratories, we are committed to supporting your scientific endeavors through technical expertise and a deep understanding of chemical principles.
References
-
Deposition and characterization of BN/Si(0 0 1) using tris(dimethylamino)borane. ResearchGate. Available at: [Link].
-
Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine–Borane. ACS Publications. Available at: [Link].
-
Tris(dimethylamino)borane | C6H18BN3 | CID 78081. PubChem. Available at: [Link].
-
Tris(dimethylamino)borane | TDMAB | C6H18BN3. Ereztech. Available at: [Link].
-
Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine-Borane. ResearchGate. Available at: [Link].
-
Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. ACS Publications. Available at: [Link].
-
Giving Tris(Amino)Boranes or Tris(Phosphino)Boranes. ResearchGate. Available at: [Link].
-
Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. PubMed. Available at: [Link].
-
The B–N Bond in Some Aminoboranes and an Iminoborane, Studied by 11B and 15N NMR Spectroscopy and DFT Methods. ResearchGate. Available at: [Link].
-
Ammonia–Borane Dehydrogenation Catalyzed by Dual-Mode Proton-Responsive Ir-CNNH Complexes. ACS Publications. Available at: [Link].
-
Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Royal Society of Chemistry. Available at: [Link].
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of N,N,N',N',N'',N''-Hexaethylboranetriamine by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison for the purity analysis of N,N,N',N',N'',N''-Hexaethylboranetriamine, a highly reactive organoboron compound. We will explore a specialized High-Performance Liquid Chromatography (HPLC) method, designed to overcome the significant analytical challenges posed by this analyte, and compare its performance against alternative technologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Analytical Challenge of Hexaethylboranetriamine
N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as tris(diethylamino)borane, is a potent reagent in organic synthesis and material science, valued for its unique electronic and structural properties. However, the very nature of its chemistry—a highly electron-deficient boron center—renders it extremely sensitive to atmospheric moisture and oxygen.[1] Most organometallic compounds share this sensitivity, necessitating specialized handling techniques to prevent decomposition.[1][2][3]
The primary analytical challenge is the compound's rapid and irreversible hydrolysis. Contact with water cleaves the B-N bonds, producing diethylamine and boric acid.[4] This reactivity makes conventional reversed-phase HPLC, which employs aqueous mobile phases, fundamentally unsuitable for analyzing the intact compound.[5][6] Therefore, any chromatographic approach must be rigorously anhydrous. This guide details such a method, contextualizes its limitations, and provides a framework for selecting the most appropriate analytical tool.
Anhydrous HPLC Method for Purity Analysis
To circumvent analyte degradation, a non-aqueous reversed-phase HPLC method is proposed. The entire workflow, from sample preparation to injection, must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques.[1][2]
Principle of Separation and Rationale
This method utilizes a reversed-phase C18 column with a completely organic mobile phase. The separation is based on the differential partitioning of the non-polar analyte and potential organic impurities between the stationary phase and the non-polar mobile phase.
-
Causality of Choices :
-
Stationary Phase : A standard silica-based C18 column is chosen for its hydrophobic character. However, it is critical to use a column that is thoroughly dried and dedicated to anhydrous applications to prevent on-column hydrolysis.
-
Mobile Phase : A gradient of anhydrous acetonitrile and anhydrous tetrahydrofuran (THF) is selected. Acetonitrile is a common organic solvent with a low UV cutoff, while THF provides strong elution strength for non-polar compounds.[7] The absence of water is the single most critical parameter.
-
Detector : The analyte lacks a strong UV chromophore. Therefore, a universal detector not reliant on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is required. Alternatively, coupling the HPLC system to a mass spectrometer (HPLC-MS) provides both universal detection and mass identification of impurities. For this guide, an ELSD is chosen for its robustness.
-
Detailed Experimental Protocol
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and ELSD.
-
Inert atmosphere glove box or Schlenk line setup.
Reagents and Materials:
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm), rigorously dried.
-
Mobile Phase A : Anhydrous Acetonitrile (ACN, ≤30 ppm H₂O).
-
Mobile Phase B : Anhydrous Tetrahydrofuran (THF, ≤30 ppm H₂O).
-
Diluent : Anhydrous Hexane.
-
Reference Standard : N,N,N',N',N'',N''-Hexaethylboranetriamine of known purity, handled under inert gas.
Procedure:
-
System Preparation :
-
Purge the entire HPLC system extensively with the anhydrous mobile phase (e.g., 100% ACN) for at least 2 hours at a high flow rate (e.g., 3-5 mL/min) to remove residual moisture.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Sample and Standard Preparation (performed in a glove box) :
-
Prepare a stock solution of the reference standard in anhydrous hexane at approximately 1 mg/mL.
-
Prepare sample solutions of the test article at the same concentration in anhydrous hexane.
-
Transfer the solutions into HPLC vials and seal immediately with septum caps.
-
-
Chromatographic Conditions :
-
Column Temperature : 30°C
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 5 µL
-
ELSD Settings : Nebulizer Temp: 35°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLM (Standard Liters per Minute).
-
Gradient Program :
Time (min) % Anhydrous ACN % Anhydrous THF 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
-
Data Analysis :
-
Identify the main peak corresponding to N,N,N',N',N'',N''-Hexaethylboranetriamine using the reference standard.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method Validation Strategy
This analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[8] Key validation parameters include:
-
Specificity : Demonstrate that the method can resolve the main peak from potential impurities and degradation products (e.g., by intentionally exposing a sample to a trace of moisture).
-
Linearity : Analyze a series of standards over the expected concentration range (e.g., 0.1 - 1.5 mg/mL) to establish a linear relationship between concentration and detector response.
-
Precision : Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Accuracy : Determine the recovery of the analyte in a spiked sample matrix.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Establish the lowest concentration of the analyte that can be reliably detected and quantified.
HPLC Workflow Diagram
Caption: Workflow for anhydrous HPLC analysis, emphasizing inert atmosphere handling.
Comparative Analysis with Alternative Methods
While a carefully controlled anhydrous HPLC method is feasible, other techniques may offer more practical and robust solutions for this specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for volatile and thermally stable compounds. Given that N,N,N',N',N'',N''-Hexaethylboranetriamine is a liquid with a defined boiling point, GC is a strong candidate.[9]
-
Advantages :
-
Inherent Anhydrous Conditions : The GC system operates under a dry carrier gas (Helium or Hydrogen), inherently protecting the sample from moisture post-injection.
-
High Resolution : Capillary GC columns provide excellent separation efficiency.
-
Structural Information : Mass spectrometry provides mass-to-charge ratio data, aiding in the identification of unknown impurities.[10]
-
-
Considerations :
-
Thermal Stability : The analyte must be stable at the temperatures of the injector and column.
-
Peak Tailing : Amines can interact with active sites in the injector or on the column, causing peak tailing.[11][12] Use of deactivated liners and specialized columns (e.g., wax-deactivated) is often necessary.
-
Sample Handling : Sample preparation and injection still require inert atmosphere techniques to prevent degradation before analysis.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[13]
-
Advantages :
-
Absolute Quantification : Purity can be determined by comparing the integral of an analyte proton signal to that of a certified internal standard of known concentration.[14][15]
-
Ideal for Air-Sensitive Samples : Samples can be prepared and flame-sealed in an NMR tube entirely within a glove box, ensuring zero exposure to the atmosphere.[16] This makes it exceptionally robust for reactive compounds.
-
Structural Elucidation : Provides detailed structural information about the analyte and any impurities present.
-
-
Considerations :
-
Sensitivity : qNMR is less sensitive than chromatographic methods.
-
Signal Overlap : Protons from the analyte, impurities, and the internal standard must be well-resolved in the spectrum.
-
Expertise : Requires careful optimization of acquisition parameters (e.g., relaxation delay) and specialized knowledge for accurate results.
-
Performance Comparison Summary
| Feature | Anhydrous HPLC-ELSD | GC-MS | Quantitative NMR (qNMR) |
| Moisture Sensitivity | Very High: Requires fully anhydrous system & solvents. | Low (post-injection): System is inherently dry. | Very Low: Sample can be permanently sealed under inert gas.[16] |
| Sample Preparation | Complex: Inert atmosphere, anhydrous solvents needed. | Complex: Inert atmosphere handling required. | Complex: Inert atmosphere handling, precise weighing needed. |
| Detection Principle | Universal (ELSD/CAD) or Specific (MS). | Universal (FID) or Specific (MS).[17] | Absolute quantification against an internal standard.[13] |
| Impurity Identification | Limited (retention time only); requires MS for ID. | Excellent with MS detector. | Excellent, provides structural information. |
| Quantification | Relative (Area %); requires reference standard. | Relative (Area %); requires reference standard. | Absolute; requires certified internal standard.[14] |
| Throughput | Moderate (20-30 min/run). | Moderate (20-40 min/run). | Low (requires longer acquisition times for accuracy). |
| Robustness for Analyte | Low: High risk of on-system degradation. | Moderate: Risk of thermal degradation or adsorption.[11] | High: Minimal risk of degradation during analysis. |
Decision Framework and Conclusion
The choice of analytical method depends critically on the intended purpose of the analysis.
Caption: Decision tree for selecting the optimal analytical method.
For the routine quality control and impurity profiling of N,N,N',N',N'',N''-Hexaethylboranetriamine, GC-MS is the most recommended technique . Its inherently anhydrous operating conditions and superior impurity identification capabilities make it more robust and informative than HPLC for this specific, highly reactive analyte.
For primary purity assessment or the certification of a reference standard, qNMR is unequivocally the gold standard . Its ability to provide absolute quantification in a completely inert, sealed environment bypasses the degradation risks and reliance on a pre-existing standard that are inherent to chromatographic methods.[13][16]
The anhydrous HPLC method described in this guide represents a viable, albeit challenging, alternative. It should be considered primarily when the analyte or its key impurities are thermally labile and thus unsuitable for GC analysis. Success with HPLC is entirely dependent on the rigorous exclusion of moisture at every stage of the process, a non-trivial undertaking that demands significant expertise in handling air-sensitive compounds.
References
- Ataman Kimya. BORANE-N,N-DIETHYLANILINE.
- PubChem. N,N,N',N',N'',N''-Hexamethylsilanetriamine.
- Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J. Med. Chem. 2014, 57, 9220-9231.
- MDPI. Hexagonal Boron Nitride Nanosheets: Properties, Preparation and Applications in Thermal Management.
- Molecules. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. 2023.
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A Comparative Guide to the Quantitative Analysis of N,N,N',N',N'',N''-Hexaethylboranetriamine by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise quantification of active ingredients and chemical intermediates is paramount. N,N,N',N',N'',N''-Hexaethylboranetriamine, a compound with significant applications in organic synthesis and materials chemistry, demands an analytical methodology that is not only accurate and precise but also robust and reliable. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the assay of N,N,N',N',N'',N''-Hexaethylboranetriamine. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to make informed decisions for your analytical needs.
The Critical Role of Accurate Quantification
The stoichiometric control in reactions involving N,N,N',N',N'',N''-Hexaethylboranetriamine is crucial for the synthesis of advanced materials and pharmaceutical compounds. Inaccurate determination of its concentration can lead to suboptimal reaction yields, the formation of undesirable byproducts, and inconsistencies in product quality. Therefore, a validated and reliable analytical method is not just a regulatory requirement but a cornerstone of scientific rigor and product efficacy.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for the precise determination of the concentration and purity of chemical compounds.[1][2] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the same analyte, qNMR is a primary ratio method.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3] This unique characteristic allows for the direct quantification of a substance against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[3]
Causality Behind Experimental Choices in qNMR
The successful implementation of a qNMR assay hinges on a series of carefully considered experimental parameters. Each choice is dictated by the physicochemical properties of the analyte and the internal standard, as well as the desired level of accuracy and precision.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is arguably the most critical step in developing a robust qNMR method.[4] An ideal internal standard should possess the following characteristics:
-
High Purity and Stability: The internal standard must be of high, certified purity and chemically stable under the experimental conditions.[4]
-
Non-overlapping Signals: The NMR signals of the internal standard must not overlap with those of the analyte or any impurities.[4] This ensures unambiguous integration of the respective signals.
-
Solubility: It must be soluble in the same deuterated solvent as the analyte.[4]
-
Simple NMR Spectrum: A simple spectrum with sharp, well-resolved signals, preferably singlets, is desirable for accurate integration.[5]
For the assay of N,N,N',N',N'',N''-Hexaethylboranetriamine, a suitable internal standard would be a compound with signals in a region of the ¹H NMR spectrum devoid of analyte signals. Given the expected chemical shifts for the ethyl groups in the analyte (likely in the 1-3 ppm range), a compound like 1,4-Dinitrobenzene or Maleic Acid could be considered, as their aromatic protons resonate at much lower fields (further downfield).[6]
2. Choice of Deuterated Solvent
The solvent must dissolve both the analyte and the internal standard completely.[2] For N,N,N',N',N'',N''-Hexaethylboranetriamine, which is a polar molecule, deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) would be appropriate choices. The choice may also be influenced by the solubility of the selected internal standard.
3. Optimization of NMR Parameters for Quantitative Accuracy
Standard 1D ¹H NMR acquisition parameters are often insufficient for accurate quantification.[7] The following parameters must be carefully optimized:
-
Relaxation Delay (d1): To ensure complete relaxation of all relevant nuclei back to their equilibrium state before the next pulse, the relaxation delay (d1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[6] Insufficient relaxation will lead to signal intensity variations and inaccurate quantification.
-
Pulse Angle: A 90° pulse angle is recommended to maximize the signal intensity and ensure uniform excitation across the spectrum.[2]
-
Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is often recommended for high precision).[7]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate signal integration.
Experimental Protocol: qNMR Assay of N,N,N',N',N'',N''-Hexaethylboranetriamine
This protocol outlines a self-validating system for the qNMR assay of N,N,N',N',N'',N''-Hexaethylboranetriamine.
Materials:
-
N,N,N',N',N'',N''-Hexaethylboranetriamine sample
-
Certified Internal Standard (e.g., 1,4-Dinitrobenzene, >99.5% purity)
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the N,N,N',N',N'',N''-Hexaethylboranetriamine sample into a clean, dry vial.
-
Accurately weigh a similar amount of the certified internal standard (e.g., 1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe.
-
Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and the internal standard.
-
Optimize the acquisition parameters for qNMR:
-
Set the pulse angle to 90°.
-
Determine the T₁ values for the signals of interest (both analyte and internal standard) using an inversion-recovery pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁.
-
Set the number of scans to achieve a S/N ratio > 250 for the signals to be integrated.
-
Set the receiver gain to prevent signal clipping.
-
-
Acquire the quantitative ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For N,N,N',N',N'',N''-Hexaethylboranetriamine, the quartet signal of the methylene protons (-CH₂-) would be a suitable choice. For 1,4-Dinitrobenzene, the singlet from the four aromatic protons would be used.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Caption: Logical flow for comparing analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. [8][9][10]For N,N,N',N',N'',N''-Hexaethylboranetriamine, which has a relatively low molecular weight, GC-MS could be a viable option.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and quantified by a mass spectrometer.
-
Strengths: High sensitivity and excellent resolving power.
-
Limitations: The analyte must be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity to the sample preparation. A specific reference standard for N,N,N',N',N'',N''-Hexaethylboranetriamine would be required for calibration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and widely used technique for the quantification of a broad range of compounds, including those that are not amenable to GC analysis. [11][12][13][14]
-
Principle: The sample is dissolved in a liquid mobile phase and separated based on its interaction with a stationary phase in a column. The separated components are then detected and quantified by a mass spectrometer.
-
Strengths: High sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile analytes.
-
Limitations: Matrix effects can suppress or enhance the analyte signal, impacting accuracy. Method development can be more complex than for GC-MS. Similar to GC, a specific reference standard for N,N,N',N',N'',N''-Hexaethylboranetriamine is necessary for quantification.
Performance Comparison
| Parameter | qNMR | GC-MS | LC-MS |
| Principle | Signal intensity proportional to molar concentration | Separation by volatility, detection by mass | Separation by polarity, detection by mass |
| Calibration | Internal standard (primary method) | External calibration with analyte standard | External calibration with analyte standard |
| Selectivity | High (based on chemical shift) | High (based on retention time and m/z) | High (based on retention time and m/z) |
| Accuracy | Excellent (typically <1% error) | Good to Excellent (dependent on standard purity) | Good to Excellent (dependent on standard purity) |
| Precision (RSD) | < 1% | < 5% | < 5% |
| LOD/LOQ | µg/mL to mg/mL range | ng/mL to pg/mL range | ng/mL to pg/mL range |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate to High | High |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for the assay of N,N,N',N',N'',N''-Hexaethylboranetriamine depends on the specific requirements of the analysis.
-
For the highest accuracy and precision, and when a certified reference standard of the analyte is not available, qNMR is the method of choice. Its nature as a primary ratio method provides a high degree of confidence in the results and establishes metrological traceability. [12]* When high sensitivity is required for trace-level quantification, GC-MS or LC-MS are superior. These techniques offer significantly lower limits of detection.
-
For routine quality control in a high-throughput environment, once a method is established, GC-MS or LC-MS may be more practical due to their faster analysis times and automation capabilities.
Ultimately, a comprehensive approach may involve the use of qNMR to certify a primary reference standard of N,N,N',N',N'',N''-Hexaethylboranetriamine, which can then be used to calibrate more sensitive chromatographic methods for routine analysis. This integrated strategy leverages the strengths of each technique to ensure the highest level of analytical quality and confidence in the final results.
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A Comparative Guide to Boron-Based Reagents: N,N,N',N',N'',N''-Hexaethylboranetriamine vs. Borane Dimethyl Sulfide Complex
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, boron-based reagents are indispensable tools for a multitude of transformations. However, the reactivity and utility of these compounds are profoundly dictated by their structure. This guide provides an in-depth comparison of two distinct classes of boron reagents: the borane carrier, borane dimethyl sulfide complex (BMS) , and the tris(amino)borane, N,N,N',N',N'',N''-Hexaethylboranetriamine . While both are organoboron compounds, their applications in synthesis are fundamentally different. This document aims to elucidate these differences, providing experimental data and field-proven insights to guide researchers in making informed decisions for their synthetic strategies.
Part 1: Borane Dimethyl Sulfide Complex (BMS) – The Workhorse Borane Carrier
Borane dimethyl sulfide complex (BMS) is a commercially available, stabilized form of borane (BH₃).[1] It is a colorless liquid that serves as a convenient and safer alternative to gaseous diborane or the less stable borane-tetrahydrofuran (BH₃·THF) complex.[1][2] Its primary role in organic synthesis is to act as a source of the borane moiety for a variety of chemical transformations, most notably reductions and hydroborations.[1]
Principle of Reactivity: A Source of Electrophilic Borane
The utility of BMS stems from the reversible complexation of borane, a Lewis acid, with dimethyl sulfide, a Lewis base. In solution, a low concentration of free BH₃ is in equilibrium with the complex. This free borane is a highly reactive electrophile that readily attacks electron-rich centers.[2] In the context of carbonyl reduction, the reaction is initiated by the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group toward hydride transfer. This mechanism drives the high efficiency of BMS in reducing a range of functional groups.[3]
Caption: Dissociation of BMS and subsequent carbonyl reduction mechanism.
Key Applications & Performance Data
BMS is a highly versatile reagent, primarily used for the reduction of carboxylic acids, amides, esters, aldehydes, and ketones.[1] It is also the reagent of choice for the hydroboration of alkenes and alkynes.[4]
1. Reduction of Esters and Amides: The reduction of amides and esters to their corresponding amines and alcohols is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. BMS accomplishes these reductions with high efficiency and selectivity. Recent studies utilizing continuous-flow chemistry have demonstrated the exceptional productivity of this reagent.[5][6]
Table 1: Performance of BMS in Continuous-Flow Reductions [5][6]
| Substrate | Product | Temp. (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|
| Methyl 4-methoxybenzoate | 4-Methoxybenzyl alcohol | 80 | 10 | 95 |
| Ethyl nicotinate | 3-Pyridinemethanol | 80 | 10 | 98 |
| N-Benzylacetamide | N-Ethyldibenzylamine | 100 | 10 | 96 |
| ε-Caprolactam | Azepane | 100 | 10 | 91 |
2. Hydroboration of Alkenes: The hydroboration-oxidation sequence is a powerful method for the anti-Markovnikov hydration of alkenes. BMS provides the BH₃ for the initial hydroboration step, which proceeds with syn-stereoselectivity to form an organoborane intermediate. Subsequent oxidation, typically with alkaline hydrogen peroxide, yields the alcohol with high regioselectivity.[4]
Experimental Protocol: Reduction of an Amide to an Amine
This protocol provides a general framework for the reduction of a secondary amide to the corresponding secondary amine using BMS.
Caption: Workflow for the BMS-mediated reduction of an amide.
Step-by-Step Methodology [2]
-
Inert Atmosphere: A dry, nitrogen-flushed flask is charged with the amide substrate (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF, ~10 volumes) is added to dissolve the amide. The choice of an anhydrous solvent is critical as BMS reacts violently with water.
-
Cooling: The solution is cooled to 0 °C using an ice-water bath to control the initial exotherm of the reaction.
-
Reagent Addition: Borane dimethyl sulfide complex (1.0 eq) is added dropwise over approximately 1 hour. A slow addition rate is crucial for safety and selectivity.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. Gentle heating (40-50 °C) may be required for less reactive amides.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding methanol. This step decomposes any excess borane, resulting in vigorous hydrogen gas evolution, which must be safely vented.
-
Work-up: The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired amine.
Handling and Safety Considerations
-
Moisture Sensitivity: BMS reacts violently with water, releasing flammable hydrogen gas. All glassware must be dry, and reactions should be conducted under an inert atmosphere (N₂ or Ar).[7]
-
Odor: A significant drawback of BMS is the release of dimethyl sulfide, which is volatile, flammable, and has a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.[1]
-
Stability: BMS is more stable than BH₃·THF, allowing for long-term storage and availability in high concentrations (typically 10 M).[1]
Part 2: N,N,N',N',N'',N''-Hexaethylboranetriamine – A Structurally Distinct Aminoborane
N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as Tris(diethylamino)borane, belongs to the class of tris(amino)boranes. Structurally, it consists of a central boron atom bonded to three diethylamino groups. This is fundamentally different from BMS, as it does not possess any B-H bonds and is not a complexed form of BH₃.
Chemical Nature: Beyond a Simple Hydride Donor
The reactivity of N,N,N',N',N'',N''-Hexaethylboranetriamine is dominated by the nature of its B-N bonds. Unlike BMS, it is not a source of BH₃ for hydroboration or the reduction of carbonyls in the classical sense. The B-N bonds in tris(dialkylamino)boranes are relatively strong, but they can be cleaved by strong acids or other electrophiles.[8] It does not function as a hydride donor. Instead, its chemistry revolves around its Lewis basic nitrogen atoms and its potential to act as a transfer agent for the "-B(NEt₂)₂" or "-NEt₂" moieties, or as a precursor for boron-containing materials.[9]
It is crucial to distinguish tris(amino)boranes from amine-borane adducts (e.g., Me₃N·BH₃). The latter are true borane complexes that can act as reducing agents, although they are generally less reactive than BMS and, notably, do not typically reduce amides.[3][10] N,N,N',N',N'',N''-Hexaethylboranetriamine lacks the B-H functionality altogether.
Reported Applications
The documented applications for N,N,N',N',N'',N''-Hexaethylboranetriamine and its close analogs are in specialized areas, which do not overlap with the general utility of BMS.
-
Material Science: Tris(dimethylamino)borane is used as a precursor for the chemical vapor deposition of boron-carbon-nitrogen (B-C-N) thin films, which have applications in protective coatings and electronics.[9]
-
Reagent in Specific Syntheses: These compounds can participate in transamination reactions and can be used to synthesize other aminoboranes.[8]
The available literature does not support the use of N,N,N',N',N'',N''-Hexaethylboranetriamine as a direct replacement for BMS in reduction or hydroboration reactions. Its lack of B-H bonds makes it chemically unsuitable for these transformations.
Handling and Safety Considerations
As with most organoboron compounds, N,N,N',N',N'',N''-Hexaethylboranetriamine should be handled with care.
-
Moisture Sensitivity: It is likely to be sensitive to moisture and should be handled under an inert atmosphere.
-
Toxicity: Aminoboranes should be handled in a fume hood, avoiding skin and eye contact.
Part 3: Comparative Analysis and Selection Guide
The choice between BMS and N,N,N',N',N'',N''-Hexaethylboranetriamine is straightforward as their functions are mutually exclusive. The following table and decision-making guide clarify their distinct roles.
Table 2: Head-to-Head Reagent Comparison
| Feature | Borane Dimethyl Sulfide Complex (BMS) | N,N,N',N',N'',N''-Hexaethylboranetriamine |
|---|---|---|
| Reagent Class | Borane Carrier (Lewis Base Adduct of BH₃) | Tris(amino)borane |
| Primary Function | Source of electrophilic BH₃ | Precursor / Specialty Reagent |
| Key Reactivity | Hydride donor for reductions; hydroboration | B-N bond chemistry; Lewis base |
| Reduces Amides? | Yes, efficiently | No |
| Performs Hydroboration? | Yes, standard reagent | No |
| Key Applications | Reduction of carbonyls, hydroboration | Material science (CVD), synthesis of other aminoboranes |
| Handling Drawbacks | Strong, unpleasant odor of dimethyl sulfide | General handling of air-sensitive organoborons |
| Stability | Good, more stable than BH₃·THF | Thermally stable |
Reagent Selection Workflow
This flowchart provides a simple guide for choosing the appropriate reagent based on the desired chemical transformation.
Caption: Decision guide for selecting between BMS and N,N,N',N',N'',N''-Hexaethylboranetriamine.
Conclusion
N,N,N',N',N'',N''-Hexaethylboranetriamine and borane dimethyl sulfide complex represent two distinct families of organoboron reagents with non-overlapping applications in modern synthesis.
-
Borane Dimethyl Sulfide Complex (BMS) is the quintessential reagent for delivering the borane moiety (BH₃). Its high reactivity, stability, and commercial availability make it the go-to choice for a wide array of reductions and for all hydroboration reactions. Its primary operational challenge is the malodorous and flammable dimethyl sulfide byproduct.
-
N,N,N',N',N'',N''-Hexaethylboranetriamine is a tris(amino)borane that, lacking B-H bonds, does not function as a reducing or hydroborating agent in the same manner as BMS. Its utility lies in more specialized areas, such as materials science and as a precursor in boron-nitrogen chemistry.
For the practicing chemist, the selection is clear: for mainstream borane chemistry, BMS is the superior and appropriate choice. N,N,N',N',N'',N''-Hexaethylboranetriamine should be considered only for niche applications that leverage its unique B-N structure.
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A Comparative Guide to Tris(diethylamino)borane and Other Common Reducing Agents in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a reducing agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic route. While classical reagents such as sodium borohydride and lithium aluminum hydride are staples in the chemist's toolbox, the exploration of novel reagents with unique reactivity profiles is paramount for advancing synthetic capabilities. This guide provides an in-depth assessment of the efficiency of tris(diethylamino)borane as a reducing agent, placed in context through a rigorous comparison with established alternatives.
Introduction: The Landscape of Carbonyl Reduction
The reduction of carbonyl functionalities is a cornerstone of organic synthesis. The choice of reducing agent is governed by several factors, including the nature of the carbonyl group (aldehyde, ketone, ester, amide, etc.), the presence of other reducible functional groups, and desired stereoselectivity. This guide will focus on the comparative performance of tris(diethylamino)borane against three widely used reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Borane-Tetrahydrofuran complex (BH₃-THF).
Tris(diethylamino)borane: An Emerging Player?
Tris(diethylamino)borane, B(NEt₂)₃, belongs to the class of aminoboranes. While its close analog, tris(dimethylamino)borane, is commercially available and has been noted for its involvement in reduction reactions, there is a conspicuous lack of extensive studies detailing the broad applicability of tris(diethylamino)borane as a general-purpose reducing agent for common organic functional groups. Tris(dialkylamino)boranes are known to be relatively stable compounds.[1] Their reactivity as reducing agents is generally considered to be mild, a characteristic that could be exploited for achieving high selectivity.
The reducing power of borane-based reagents is intrinsically linked to the nature of the substituents on the boron atom. The electron-donating diethylamino groups in tris(diethylamino)borane are expected to increase the electron density on the boron atom, potentially modulating its hydridic character and Lewis acidity. However, without substantial experimental data, its efficacy remains largely speculative in comparison to well-established reagents.
The Established Workhorses: A Comparative Overview
To provide a clear benchmark for assessing tris(diethylamino)borane, a detailed comparison with NaBH₄, LiAlH₄, and BH₃-THF is essential.
Reactivity and Selectivity
The performance of these reducing agents against various functional groups is summarized in the table below.
| Functional Group | Tris(diethylamino)borane | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF (BH₃-THF) |
| Aldehydes | Not Widely Reported | Excellent | Excellent | Excellent |
| Ketones | Not Widely Reported | Excellent | Excellent | Excellent |
| Esters | Not Widely Reported | Very Slow/No Reaction | Excellent | Good |
| Carboxylic Acids | Not Widely Reported | No Reaction | Excellent | Excellent |
| Amides | Not Widely Reported | No Reaction | Excellent | Excellent |
| Nitriles | Not Widely Reported | No Reaction | Excellent | Good |
| Epoxides | Not Widely Reported | Slow | Excellent | Good |
Data for NaBH₄, LiAlH₄, and BH₃-THF compiled from established chemical literature.
Key Insights:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones.[2][3] It is compatible with protic solvents like methanol and ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides.[4][5] It reacts violently with protic solvents and requires anhydrous conditions.
-
Borane-THF (BH₃-THF): A strong but more selective reducing agent than LiAlH₄. It is particularly effective for the reduction of carboxylic acids and amides.[6][7]
Experimental Considerations
| Parameter | Tris(diethylamino)borane | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF (BH₃-THF) |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic (e.g., MeOH, EtOH), Aprotic | Aprotic (e.g., THF, Diethyl Ether) | Aprotic (e.g., THF) |
| Temperature | Likely requires heating | Typically 0°C to room temperature | Typically 0°C to reflux | Typically 0°C to reflux |
| Workup | Acidic or basic hydrolysis | Acidic or neutral quench | Careful sequential addition of H₂O, aq. NaOH, and H₂O | Acidic quench (e.g., HCl) or alcohol (e.g., MeOH) |
| Safety | Flammable, moisture-sensitive | Generates H₂ with acid | Pyrophoric, reacts violently with water | Flammable, moisture-sensitive, liberates H₂ |
Mechanistic Considerations
The mechanism of reduction by these agents offers insight into their reactivity and selectivity.
Caption: Comparative mechanistic pathways for carbonyl reduction.
The reduction with NaBH₄ and LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[3][8] In contrast, borane reductions often involve initial coordination of the Lewis acidic boron to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer.[9] For tris(diethylamino)borane, a similar Lewis acid-assisted mechanism might be operative, although the steric bulk of the diethylamino groups could significantly influence its reactivity.
Experimental Protocols
To provide a practical context, detailed experimental procedures for the reduction of representative substrates with the standard reagents are provided below.
Representative Protocol for Tris(diethylamino)borane (Hypothetical)
Due to the lack of specific literature procedures, the following is a generalized, hypothetical protocol based on the reactivity of other aminoboranes. This procedure should be optimized and validated experimentally.
Reaction: Reduction of Cyclohexanone to Cyclohexanol
-
To a stirred solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add tris(diethylamino)borane (2.0 g, 10.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield cyclohexanol.
Caption: Hypothetical workflow for reduction with tris(diethylamino)borane.
Experimental Protocol: Reduction of Cyclohexanone with NaBH₄[11][12]
Reaction: Reduction of Cyclohexanone to Cyclohexanol
-
Dissolve cyclohexanone (5.0 g, 51 mmol) in methanol (50 mL) in a 250 mL flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0 g, 26.4 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of 3 M HCl until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield cyclohexanol. A 70% yield of cyclohexanol can be expected.[10]
Experimental Protocol: Reduction of Ethyl Benzoate with LiAlH₄[5]
Reaction: Reduction of Ethyl Benzoate to Benzyl Alcohol
-
In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend lithium aluminum hydride (2.0 g, 52.7 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.
-
Add a solution of ethyl benzoate (5.0 g, 33.3 mmol) in anhydrous diethyl ether (50 mL) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath and cautiously add water (2 mL), followed by 15% aqueous NaOH (2 mL), and then water (6 mL) sequentially.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous MgSO₄ and concentrate under reduced pressure to afford benzyl alcohol.
Experimental Protocol: Reduction of Benzoic Acid with BH₃-THF[8][13]
Reaction: Reduction of Benzoic Acid to Benzyl Alcohol
-
To a solution of benzoic acid (5.0 g, 40.9 mmol) in anhydrous THF (50 mL) at 0°C under a nitrogen atmosphere, add 1.0 M borane-THF complex in THF (82 mL, 82 mmol) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and slowly quench with methanol until gas evolution stops.
-
Remove the solvent in vacuo and co-evaporate with methanol (3 x 50 mL) to remove boric acid esters.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to give benzyl alcohol.
Conclusion and Future Outlook
Tris(diethylamino)borane remains a reagent of largely unexplored potential in the realm of organic reductions. Based on the general characteristics of aminoboranes, it is likely a mild reducing agent, potentially offering high selectivity for certain functional groups. However, without dedicated experimental studies to quantify its reactivity and substrate scope, it cannot currently be recommended as a direct replacement for the well-established and highly efficient reducing agents like NaBH₄, LiAlH₄, and BH₃-THF.
For researchers and drug development professionals, the choice of reducing agent should be guided by the specific requirements of the synthetic transformation. The provided comparative data and experimental protocols for the standard reagents offer a solid foundation for making informed decisions. The hypothetical protocol for tris(diethylamino)borane serves as a starting point for those interested in exploring the reactivity of this and other novel aminoborane reagents. Further research into the reducing properties of tris(dialkylamino)boranes is warranted to fully elucidate their potential utility in modern organic synthesis.
References
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Ereztech. Tris(dimethylamino)borane product page. [Link]
- Cowley, A. H., et al. "the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex." Dalton Transactions (2004).
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Organic Syntheses. Procedure for the reduction of a carboxylic acid with borane-ammonia and titanium tetrachloride. [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
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University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- Narasimhan, S., & Choi, Y. M. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry 54.1 (1989): 129-132.
- Nöth, H., & Wrackmeyer, B. "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer Berlin, Heidelberg, 1978.
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KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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YouTube. EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]
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ResearchGate. Safe Handling of Boranes at Scale. [Link]
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Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
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Science of Synthesis. Reduction of carbonyl compounds to the respective alkanes. [Link]
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ACS Publications. Bis(.mu.-dimethylamino)triborane(9). Synthesis by stepwise boron-nitrogen chain buildup and from tris- and bis(dimethylamino)borane. Spectroscopic, chemical, and isotopic studies. [Link]
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ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
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Dalton Transactions. On the possibility of catalytic reduction of carbonyl moieties with tris(pentafluorophenyl)borane and H2: a computational study. [Link]
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ResearchGate. Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. [Link]
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The Precursor Predicament: A Comparative Guide to Tris(diethylamino)borane and its Alternatives in Thin Film Deposition
For researchers and professionals in materials science and drug development, the quest for superior thin film coatings is perpetual. Boron nitride (BN) and related materials, with their exceptional thermal and chemical stability, are at the forefront of this pursuit. The quality of these films, however, is intrinsically linked to the choice of precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). This guide provides an in-depth comparison of N,N,N',N',N'',N''-Hexaethylboranetriamine, more commonly known as tris(diethylamino)borane, and its principal alternatives, offering a critical analysis of their performance based on experimental data.
Introduction to Tris(dialkylamino)boranes: The Single-Source Solution
Tris(dialkylamino)boranes, such as tris(diethylamino)borane [B(NEt₂)₃] and its methyl analog, tris(dimethylamino)borane (TDMAB) [B(NMe₂)₃], have emerged as highly effective single-source precursors for the deposition of boron-containing thin films.[1][2] Unlike multi-source processes that require separate boron and nitrogen precursors, these compounds contain both elements in a single molecule, simplifying the delivery process and offering better control over stoichiometry.
The primary application of tris(diethylamino)borane lies in the fabrication of boron nitride (BN) and boron carbonitride (BCN) thin films through CVD and ALD.[1] These films are critical components in a range of high-technology applications, from protective coatings on cutting tools to dielectric layers in microelectronics.
The Competitive Landscape: A Comparative Analysis of Precursors
The selection of a precursor for BN deposition is a critical decision that influences deposition temperature, film purity, growth rate, and ultimately, the material's properties. Here, we compare tris(diethylamino)borane with other commonly used precursors.
| Precursor | Chemical Formula | Deposition Temperature (°C) | Key Advantages | Key Disadvantages | Resulting Film Purity |
| Tris(diethylamino)borane | B(N(C₂H₅)₂)₃ | 700-1000 | Single-source, good thermal stability, carbon incorporation for BCN films | Potential for carbon contamination in pure BN films | High, with controlled carbon content for BCN |
| Tris(dimethylamino)borane (TDMAB) | B(N(CH₃)₂)₃ | 750-1000[2] | Single-source, well-studied, halogen-free[2] | Potential for carbon impurities | High, can produce stoichiometric BN[3] |
| Borazine | B₃N₃H₆ | 700-1100 | 1:1 B:N ratio, carbon-free precursor[3] | Air and moisture sensitive, can be difficult to handle[3] | Very high purity h-BN[3] |
| Ammonia Borane | NH₃BH₃ | 900-1100 | Solid source, relatively safe to handle | Low vapor pressure, complex decomposition pathways | High purity BN |
| Diborane (with Ammonia) | B₂H₆ / NH₃ | 900-1200 | Carbon-free, widely used in semiconductor industry | Toxic and pyrophoric gas, two-source process | High purity BN |
| Triethylboron (with Ammonia) | B(C₂H₅)₃ / NH₃ | 1100-1300[4] | Readily available | High carbon content, requires high temperatures | Can lead to significant carbon incorporation |
Causality Behind Experimental Choices:
The choice of precursor is often dictated by the desired film composition and the temperature constraints of the substrate. For applications requiring high-purity hexagonal boron nitride (h-BN), carbon-free precursors like borazine and diborane/ammonia are often favored.[3] However, their hazardous nature and the complexities of a two-source system can be significant drawbacks.
Tris(dialkylamino)boranes offer a compelling alternative, particularly when the incorporation of carbon is either acceptable or desirable, as in the case of BCN films.[5] The thermal decomposition of these precursors can be tailored by adjusting the deposition temperature and the ratio of co-reactants like ammonia to control the carbon content in the resulting film.[1] Higher deposition temperatures generally lead to more complete decomposition of the organic ligands, reducing carbon incorporation.
Experimental Workflows: From Precursor to Film
The following section details a typical experimental protocol for the deposition of boron nitride thin films using tris(diethylamino)borane in a CVD system.
Experimental Protocol: CVD of Boron Nitride using Tris(diethylamino)borane
Objective: To deposit a uniform boron nitride thin film on a silicon substrate.
Materials:
-
Tris(diethylamino)borane precursor
-
Silicon (100) substrate
-
Ammonia (NH₃) gas (99.999% purity)
-
Nitrogen (N₂) gas (99.999% purity)
-
Horizontal tube furnace CVD system
Procedure:
-
Substrate Preparation: The silicon substrate is cleaned ultrasonically in acetone, followed by isopropanol, and then deionized water. It is then dried with a stream of nitrogen gas.
-
System Setup: The cleaned substrate is placed in the center of the quartz tube in the CVD furnace. The system is then evacuated to a base pressure of <10⁻³ Torr.
-
Heating: The furnace is heated to the desired deposition temperature (e.g., 850 °C) under a constant flow of nitrogen gas.
-
Precursor Delivery: The tris(diethylamino)borane precursor is maintained in a bubbler at a controlled temperature (e.g., 40 °C) to ensure a stable vapor pressure. A carrier gas (N₂) is passed through the bubbler to transport the precursor vapor into the reaction chamber.
-
Deposition: Once the furnace reaches the set temperature, the precursor vapor and ammonia gas are introduced into the reaction chamber at specific flow rates (e.g., 10 sccm of N₂ carrier gas through the precursor bubbler and 50 sccm of NH₃). The pressure inside the chamber is maintained at a constant value (e.g., 1 Torr) during deposition.
-
Cooling: After the desired deposition time, the precursor and ammonia flows are stopped, and the furnace is cooled to room temperature under a nitrogen atmosphere.
-
Characterization: The deposited film is then characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of B-N bonds, and scanning electron microscopy (SEM) to analyze the film morphology.
Diagram of a Typical CVD Workflow:
Caption: A simplified workflow for the Chemical Vapor Deposition (CVD) of thin films.
The Underlying Chemistry: Thermal Decomposition and Film Growth
The efficacy of tris(diethylamino)borane as a precursor is rooted in its thermal decomposition pathway. At elevated temperatures within the CVD reactor, the B-N and N-C bonds in the molecule begin to break. The ethyl groups can be eliminated through various reactions, including β-hydride elimination, leading to the formation of reactive B-N species on the substrate surface.
Diagram of Tris(diethylamino)borane Decomposition:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N,N,N',N',N'',N''-Hexaethylboranetriamine
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our pursuit of discovery. N,N,N',N',N'',N''-Hexaethylboranetriamine is a valuable reagent in synthetic chemistry, but its reactivity necessitates a thorough understanding of its proper handling and disposal. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the fundamental principles that ensure a safe and compliant laboratory environment.
Foundational Principles: Understanding the Reactivity of N,N,N',N',N'',N''-Hexaethylboranetriamine
N,N,N',N',N'',N''-Hexaethylboranetriamine is an aminoborane. The core of its reactivity lies in the boron-nitrogen (B-N) bonds. These bonds are susceptible to hydrolysis, a chemical reaction with water.[1] While elemental boron's reaction with water is negligible, the B-N bond in aminoboranes can react exothermically with protic sources like water and alcohols.[2] This reaction cleaves the B-N bond to form boric acid and diethylamine. The reaction can be vigorous and may release flammable gases, demanding a carefully controlled neutralization process rather than direct disposal.[3][4]
Due to this reactivity, N,N,N',N',N'',N''-Hexaethylboranetriamine must be treated as a water-reactive substance.[5] Standard operating procedures for pyrophoric or air- and water-reactive materials provide a robust framework for its safe handling and disposal.[3][6]
Pre-Disposal Safety: Equipment and Laboratory Setup
Before beginning any disposal procedure, a thorough safety assessment is critical. The following equipment must be readily available and in good working order.
| Equipment Category | Specific Items | Rationale |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, full-face shield, chemical-resistant gloves (Nitrile rubber recommended).[7][8] | Provides primary protection against splashes, exothermic reactions, and potential ignition. A face shield is crucial for protecting against unexpected vigorous reactions.[6] |
| Engineering Controls | Certified chemical fume hood, inert gas source (Nitrogen or Argon) with regulator and tubing.[3][7] | A fume hood contains vapors and provides a controlled environment. An inert atmosphere prevents unintended reactions with atmospheric moisture and oxygen. |
| Emergency Equipment | Class D or dry powder fire extinguisher, spill kit with absorbent material (e.g., sand), safety shower, and eyewash station.[9][10] | Standard emergency preparedness. Water should never be used on a fire involving this type of reagent. [10] A spill must be managed by smothering, not flushing with water.[9] |
The Quenching Protocol: A Step-by-Step Methodology
The primary goal of this protocol is to safely and completely neutralize the reactive N,N,N',N',N'',N''-Hexaethylboranetriamine through a controlled hydrolysis process known as quenching.[11][12] This multi-step procedure is designed to manage the reaction rate and heat generation. Never work alone when performing this procedure. [13]
-
Inert Atmosphere Setup : Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, and an addition funnel in a chemical fume hood. Purge the entire apparatus with nitrogen or argon.[12]
-
Solvent Addition : Transfer a non-reactive, high-boiling point solvent such as toluene or heptane to the flask.[14] The volume should be sufficient to create a dilute solution (approximately 1 M or less) of the waste material.
-
Transfer of Waste : Under the inert atmosphere, carefully transfer the N,N,N',N',N'',N''-Hexaethylboranetriamine waste into the solvent-containing flask.
-
Cooling : Place the flask in an ice/water bath to cool the solution to 0°C. This is critical for dissipating the heat that will be generated during the quenching reaction.[9][12]
The principle behind staged quenching is to begin with a less reactive protic source and gradually introduce more reactive ones. This ensures the reaction proceeds at a controllable rate.[14]
-
Isopropanol Addition : Fill the addition funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled solution of the waste. You may observe gas evolution. Continue the slow addition until the gas evolution subsides.[12][14] If the reaction becomes too vigorous or the flask warms significantly, stop the addition until it cools.
-
Methanol Addition : Once the reaction with isopropanol is complete, slowly add methanol in the same dropwise manner. Methanol is more reactive than isopropanol and will neutralize any remaining, less accessible reactive material.[9][14]
-
Water Addition : After the reaction with methanol ceases, very cautiously add water dropwise to ensure complete hydrolysis of the boranetriamine.[12][14]
-
Temperature Equilibration : Allow the reaction mixture to slowly warm to room temperature while continuing to stir.
-
pH Check : The hydrolysis of N,N,N',N',N'',N''-Hexaethylboranetriamine produces diethylamine, which is basic. Test the pH of the aqueous layer. If it is basic, neutralize it by slowly adding a dilute acid like 1 M HCl. Monitor the temperature during this step.
-
Final Stir : Allow the mixture to stir for several hours (or overnight) to ensure the reaction is complete.[12]
Waste Management and Final Disposal
The quenched material is now significantly less hazardous, but it must still be disposed of as chemical waste.[6][11]
-
Containerization : Transfer the final solution into a clearly labeled hazardous waste container. The container must be in good condition, leak-proof, and compatible with the solvent used.[15][16]
-
Labeling : The label must include the words "Hazardous Waste," the full chemical names of all components (e.g., toluene, boric acid, diethylamine hydrochloride, water), and the approximate concentrations.[15][17] Do not use abbreviations or chemical formulas.[18]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The ultimate disposal will likely be through controlled incineration or a licensed chemical destruction facility.[7]
-
Container Decontamination : Empty containers that held the original reagent are also considered hazardous.[13] They should be triple-rinsed with an inert solvent (like toluene) under an inert atmosphere.[11][19] This rinsate must be collected, quenched using the protocol above, and disposed of as hazardous waste.[11]
The following diagram outlines the complete workflow for the safe disposal of N,N,N',N',N'',N''-Hexaethylboranetriamine.
Caption: Disposal workflow from initial preparation to final professional disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of N,N,N',N',N'',N''-Hexaethylboranetriamine, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Loba Chemie. (n.d.). n-HEXYLAMINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Drexel University Environmental Health and Safety. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Retrieved from [Link]
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Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Ethyldiethanolamine. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure (SOP) – Quenching of Pyrophoric Substances. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Catalysis Science & Technology. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Retrieved from [Link]
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Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ACS Publications - Chemical Reviews. (n.d.). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]
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National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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American University of Beirut. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Main Group Elements with Water. Retrieved from [Link]
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The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
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MDPI. (n.d.). A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. Retrieved from [Link]
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Gauth. (n.d.). Examples of air-reactive include (Source: ACS) NaCN and phenol metallic potassium and meta. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
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American Chemical Society. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. Retrieved from [Link]
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ResearchGate. (2025). Aqua, Alcohol, and Acetonitrile Adducts of Tris(perfluorophenyl)borane: Evaluation of Brønsted Acidity and Ligand Lability with Experimental and Computational Methods. Retrieved from [Link]
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Virginia Tech Environmental Health and Safety. (n.d.). Chemical Waste Disposal Procedures. Retrieved from [Link]
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ResearchGate. (n.d.). H2 evolution profiles for the hydrolysis of ammonia borane for various Cu²⁺/AB ratios. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
